2-Ethyl-2-methylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZQLMTWIZTMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-ethyl-2-methylcyclopropanecarboxylic acid molecular weight and formula
An In-depth Technical Guide to 2-ethyl-2-methylcyclopropanecarboxylic acid
Introduction
2-ethyl-2-methylcyclopropanecarboxylic acid is a substituted cyclopropane derivative. The defining feature of this molecule is the presence of a strained three-membered cyclopropane ring, which imparts unique chemical and physical properties. In the fields of medicinal chemistry and drug development, the cyclopropane motif is increasingly utilized to enhance the metabolic stability, binding potency, and novelty of bioactive molecules.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, potential applications, and safety considerations for 2-ethyl-2-methylcyclopropanecarboxylic acid, tailored for researchers and professionals in drug development.
Molecular Properties and Characterization
The fundamental molecular attributes of 2-ethyl-2-methylcyclopropanecarboxylic acid are summarized below. These properties are crucial for its identification and for predicting its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | [2][3] |
| Molecular Weight | 128.17 g/mol | [2] |
| IUPAC Name | 2-ethyl-2-methylcyclopropane-1-carboxylic acid | [2] |
| CAS Number | 28034-84-6 | [2] |
| Predicted XLogP3 | 1.6 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-ethyl-2-methylcyclopropanecarboxylic acid. Although a public database of spectra for this specific molecule is not available, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups, as well as complex multiplets for the diastereotopic protons of the cyclopropane ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the cyclopropane ring, and the carbons of the ethyl and methyl substituents, as well as the remaining two carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1200-1300 | Medium | C-O stretch |
| ~1020 | Medium | Cyclopropane ring breathing |
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the cyclopropane ring.
Synthesis and Reactivity
The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various methods. A common and effective approach for the synthesis of such compounds is the cyclopropanation of an appropriate α,β-unsaturated ester.[5]
A plausible synthetic route to 2-ethyl-2-methylcyclopropanecarboxylic acid is outlined below. This involves the cyclopropanation of an ester of 2-methyl-2-pentenoic acid using a suitable cyclopropanating agent, such as a Simmons-Smith reagent or by employing a Corey-Chaykovsky reaction with dimethylsulfoxonium methylide, followed by hydrolysis of the resulting ester.[5]
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-METHYLCYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
pKa Values of Cyclopropane Carboxylic Acid Derivatives: A Technical Guide for Drug Design
Topic: pKa values of cyclopropane carboxylic acid derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The cyclopropyl moiety is a cornerstone of modern medicinal chemistry, serving as a versatile bioisostere for gem-dimethyl groups, alkenes, and phenyl rings. Its unique electronic structure—characterized by Walsh orbitals and significant
For cyclopropane carboxylic acid (CPCA) derivatives, the pKa is a critical parameter governing solubility, membrane permeability (LogD), and target binding. This guide provides a comprehensive analysis of the acidity of CPCA derivatives, contrasting them with acyclic and cyclic analogs, and detailing the stereochemical and electronic factors that modulate their ionization.
Theoretical Framework: The "Cyclopropyl Effect"
To understand the pKa of CPCA derivatives, one must first understand the hybridization of the cyclopropane ring. Unlike the
-
Exocyclic Bonds (
or ): These bonds possess increased -character (approximately ).[1] -
Endocyclic Bonds (
): These bonds possess increased -character (approximately ), often described as "banana bonds" or Walsh orbitals.[1]
Impact on Acidity
The increased
Graphviz Diagram 1: Electronic Structure & Acidity The following diagram illustrates the orbital interactions stabilizing the carboxylate anion.
Caption: Mechanistic flow from ring strain and orbital rehybridization to enhanced acidity in cyclopropane derivatives.[1]
Comparative pKa Data
The following data sets highlight the acidity trends of CPCA derivatives relative to structural analogs.
Table 1: Effect of Ring Strain on pKa (Aqueous, 25°C)
The cyclopropane ring increases acidity compared to open chains and larger rings, though the effect is subtle compared to direct conjugation.
| Compound | Structure | pKa (approx) | Electronic Driver |
| Propionic Acid | 4.87 | Standard | |
| Cyclobutanecarboxylic Acid | 4.78 | Moderate ring strain | |
| Cyclopropanecarboxylic Acid | 4.83 | High | |
| Acrylic Acid | 4.25 |
Table 2: Substituent Effects on CPCA
Substituents on the ring drastically alter pKa through inductive effects and field effects.
| Derivative | pKa | Mechanism |
| 1-Aminocyclopropanecarboxylic acid (ACC) | 2.40 (COOH)9.60 ( | Zwitterionic stabilization; strong -I from ammonium group.[1] |
| 1-(Trifluoromethyl)CPCA | ~3.2 | Strong -I effect of |
| 2,2-Difluoro-CPCA | ~3.6 | |
| 1-Phenyl-CPCA | ~4.6 | Phenyl acts as weak electron withdrawal via ring transmission.[1] |
*Estimated based on Hammett/Taft correlations and analog comparisons.
Stereochemical Effects: Cis vs. Trans[1][2][3]
In 2-substituted cyclopropanes, the relative stereochemistry (cis/trans) significantly influences acidity.[1][2] This is a critical consideration for chiral drug synthesis.
The Phenomenon
Trans-isomers are generally more acidic (lower pKa) than cis-isomers. [1]
Mechanistic Causality
-
Solvation (The Dominant Factor): In the cis isomer, the substituent (e.g., a phenyl ring) is spatially proximate to the carboxylate group.[3] This steric bulk disrupts the hydration shell of water molecules required to stabilize the anionic charge.
-
Field Effects: Through-space electrostatic repulsion in the cis isomer can destabilize the carboxylate anion if the substituent is electron-rich.[1]
Case Study: 2-Phenylcyclopropanecarboxylic Acid
Experimental Protocols
For drug discovery, precise determination of pKa is required. The following protocol utilizes Potentiometric Titration , the gold standard for soluble carboxylic acids.
Protocol: Potentiometric Determination ( , )
Reagents:
-
Analyte (CPCA derivative): >98% purity.[4]
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (high purity).
Workflow:
-
System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity (slope > 98%).
-
Sample Preparation: Dissolve 1–2 mg of compound in 20 mL of degassed 0.15 M KCl. If solubility is low, use a cosolvent method (Methanol/Water extrapolations).
-
Acidification: Lower initial pH to ~2.0 using 0.1 M HCl to ensure the species is fully protonated (
). -
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 2
). Maintain inert gas blanket to prevent absorption.[1] -
Data Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot or Gran plot to determine the equivalence point and
.
Graphviz Diagram 2: Experimental Workflow
Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.
Computational Prediction
When synthesis is not yet complete, computational methods can estimate pKa.
-
Hammett/Taft Equations: Standard Hammett equations (
) often fail for cyclopropanes due to the unique transmission of electronic effects. -
Recommended Approach: Use DFT (Density Functional Theory) .[1]
-
Method: B3LYP/6-311+G(d,p) with a PCM (Polarizable Continuum Model) for water.[1]
-
Calculation: Calculate the Gibbs free energy difference (
) between the acid and its anion. -
Correction: Use a reference acid (e.g., propionic acid) in an isodesmic reaction scheme to cancel systematic errors.
-
References
-
NIST Chemistry WebBook. Cyclopropanecarboxylic acid. National Institute of Standards and Technology.[1] [Link]
-
PubChem. 1-Aminocyclopropanecarboxylic acid.[1] National Library of Medicine. [Link]
-
Chemistry Stack Exchange. Cis/trans stereochemistry dictating pKa. (Discussion on solvation effects in 2-phenylcyclopropanecarboxylic acid). [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Bordwell pKa Table. Acidity in DMSO and Water. University of Wisconsin-Madison.[1] [Link]
Sources
- 1. cis-1-Phenylcyclopropane-2-carboxylic acid [webbook.nist.gov]
- 2. Conformation dependence of pKa’s of the chromophores from the purple asFP595 and yellow zFP538 fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemimpex.com [chemimpex.com]
Technical Monograph: 2-Ethyl-2-methylcyclopropane-1-carboxylic Acid
PubChem CID: 62389913 | CAS: 28034-84-6 | Formula: C₇H₁₂O₂[1]
Part 1: Executive Summary & Strategic Utility
2-Ethyl-2-methylcyclopropane-1-carboxylic acid represents a critical scaffold in contemporary medicinal chemistry, specifically within the domain of conformational restriction .[1] Unlike its simpler analog, 2,2-dimethylcyclopropanecarboxylic acid (a key motif in the dehydropeptidase inhibitor Cilastatin), this compound introduces a steric asymmetry via the ethyl group.
This asymmetry is not merely structural; it serves as a metabolic shield .[1] By introducing bulk at the 2-position, the cyclopropane ring protects the adjacent carboxylic acid from rapid enzymatic degradation (e.g., by glucuronidation or beta-oxidation), while simultaneously locking the vector of the carboxylate group. It is primarily utilized as:
-
A Bioisostere: Mimicking the steric bulk of isoleucine or valine in a rigidified format.[1]
-
A Pharmacophore Linker: In pyrethroid insecticides and glutamate receptor ligands.[1]
-
A Mechanistic Probe: For studying ethylene biosynthesis enzymes (ACC oxidase) where steric bulk affects active site binding.
Part 2: Chemical Architecture & Stereochemistry
The molecule features a cyclopropane ring substituted at C1 with a carboxylic acid and at C2 with both a methyl and an ethyl group.[1] This substitution pattern generates two chiral centers (C1 and C2), resulting in four potential stereoisomers.
Stereochemical Configuration
Due to the geminal disubstitution at C2, the traditional cis/trans nomenclature refers to the relationship between the C1-Carboxyl group and the C2-Ethyl group (the higher priority substituent at C2).[1]
-
(Z)-Isomer (Cis): The Carboxyl group and Ethyl group are on the same face of the ring.[1]
-
(E)-Isomer (Trans): The Carboxyl group and Ethyl group are on opposite faces.[1]
Note on Chirality: In drug development, the specific enantiomer (e.g., 1S, 2S) often dictates biological activity. For instance, in Cilastatin-like derivatives, the (S)-configuration at the carboxylate carbon is typically required for enzyme inhibition.[1]
Caption: Stereochemical divergence of the scaffold. The (E)-isomer minimizes steric clash between the carboxyl and ethyl groups.[1]
Part 3: Synthetic Methodologies
The synthesis of 2,2-disubstituted cyclopropanes is non-trivial due to the steric hindrance at the quaternary carbon.[1] The most robust, field-proven protocol involves Transition-Metal Catalyzed Carbene Addition .[1]
Protocol: Rhodium-Catalyzed Cyclopropanation
This method is preferred over the Simmons-Smith reaction for this specific substrate because it allows for the use of electron-rich alkenes (2-methyl-1-butene) and diazoacetates, offering better diastereocontrol.[1]
Reagents
-
Substrate: 2-Methyl-1-butene (Liquid, bp 31°C).
-
Carbene Source: Ethyl diazoacetate (EDA) (Caution: Potentially explosive).[1]
-
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] or Copper(I) triflate.
-
Solvent: Dichloromethane (DCM) or Pentane.[1]
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried 3-neck flask under N₂, dissolve Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM.
-
Substrate Addition: Add 2-methyl-1-butene (5.0 equivalents). The excess alkene minimizes diazo dimerization.[1]
-
Carbene Injection: Slowly add Ethyl diazoacetate (1.0 equivalent) via syringe pump over 4–6 hours. Critical: Slow addition prevents dangerous buildup of EDA and favors cyclopropanation over dimerization.[1]
-
Workup: Once N₂ evolution ceases, concentrate the mixture in vacuo to remove excess alkene and solvent.
-
Hydrolysis: Dissolve the resulting ester (Ethyl 2-ethyl-2-methylcyclopropanecarboxylate) in MeOH/H₂O (3:1). Add LiOH (3.0 equiv) and reflux for 12 hours.
-
Purification: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1][2] The crude acid can be purified via recrystallization (if solid) or vacuum distillation.[1]
Caption: Rhodium-catalyzed synthesis pathway converting 2-methyl-1-butene to the target acid via a carbene intermediate.[1]
Part 4: Physicochemical Profiling
Understanding the physical properties is essential for formulation and handling.[1]
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 128.17 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| Physical State | Viscous Liquid / Low-melting Solid | Likely a liquid at RT due to isomeric mixtures; pure isomers may crystallize.[1] |
| Boiling Point | ~190–195 °C (at 760 mmHg) | High boiling point; amenable to vacuum distillation (e.g., ~90°C at 15 mmHg). |
| pKa | 4.8 ± 0.2 | Typical for cyclopropyl acids; slightly weaker than benzoic acid.[1] |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; good membrane permeability.[1] |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Requires organic co-solvents for biological assays. |
Part 5: Analytical Characterization
To validate the synthesis of CID 62389913, the following NMR signatures are diagnostic.
¹H NMR (400 MHz, CDCl₃) Expectations:
-
Carboxylic Acid Proton: Wide singlet at δ 10.0–12.0 ppm (exchangeable).[1]
-
Cyclopropane Ring Protons (H1 & H3):
-
The proton alpha to the carboxyl (H1) typically appears as a doublet of doublets (dd) around δ 1.2–1.6 ppm.
-
The ring methylene protons (H3a, H3b) appear as multiplets in the high field region, δ 0.6–1.0 ppm, showing strong geminal coupling.
-
-
Ethyl Group:
-
Methyl Group: Singlet (or doublet if long-range coupling exists) at δ 1.1–1.2 ppm.[1]
Mass Spectrometry (ESI-):
-
[M-H]⁻ Peak: m/z 127.1.[1]
Part 6: Safety & Handling
Hazard Classification: Corrosive (Category 1B).[1]
-
Skin/Eye: Causes severe skin burns and eye damage.[1] The cyclopropyl moiety adds lipophilicity, potentially increasing skin absorption rates compared to simple aliphatic acids.
-
Inhalation: Destructive to mucous membranes.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Cyclopropanes can be sensitive to radical ring opening over extended periods if exposed to light/air.
References
-
PubChem. this compound (CID 62389913).[1][3] National Library of Medicine.[1] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Cyclopropanes: Carbene Addition Methodologies. (Mechanistic grounding for the Rh-catalyzed route). Available at: [Link]
-
The Good Scents Company. 2-Methylcyclopropanecarboxylic acid Properties.[1][4][5] (Source for boiling point and handling data of homologs). Available at: [Link]
Sources
Biological Activity and Applications of 2-Ethyl-2-methylcyclopropane-1-carboxylic Acid Derivatives: An In-Depth Technical Guide
Executive Summary
The cyclopropane ring is a privileged pharmacophore in both agrochemical and pharmaceutical design, offering rigid conformational restriction that precisely dictates the spatial orientation of attached functional groups. While the 2,2-dimethylcyclopropane moiety is ubiquitous (most notably in natural chrysanthemic acid and synthetic pyrethroids), the 2-ethyl-2-methylcyclopropane-1-carboxylic acid (EMCC) derivative introduces a highly specific structural perturbation[1].
As a Senior Application Scientist, I have observed that replacing a methyl group with an ethyl group on the cyclopropane ring fundamentally alters the steric bulk, lipophilicity (LogP), and rotational degrees of freedom of the molecule. This whitepaper explores the biological activity of EMCC derivatives, focusing on their dual utility: as molecular probes in the Structure-Activity Relationship (SAR) of agrochemical insecticides[2], and as lipophilic tuning moieties in cardiovascular pharmaceuticals[3].
Physicochemical Profiling & Rationale
The biological activity of EMCC derivatives is inextricably linked to their physicochemical properties. The introduction of the ethyl group increases the molecular volume and lipophilicity, which directly impacts receptor binding kinetics and membrane permeability.
Table 1: Physicochemical Properties of the EMCC Core Scaffold
| Parameter | Value | Causality in Biological Systems |
| Molecular Weight | 128.17 g/mol [1] | Low MW allows it to act as an efficient fragment/capping group without violating Lipinski's Rule of 5. |
| LogP (Computed) | 1.6[1] | Optimal lipophilicity for partitioning into lipid bilayers, crucial for both insect cuticle penetration and human gut absorption. |
| Topological Polar Surface Area | 37.3 Ų[1] | Ensures excellent membrane permeability while maintaining sufficient polarity for hydrogen bonding at the carboxylate head. |
Agrochemical Applications: Probing the VGSC Receptor
Synthetic pyrethroids target the Voltage-Gated Sodium Channels (VGSCs) in insect nervous systems. The traditional design relies heavily on the 2,2-dimethylcyclopropane core to fit precisely into the hydrophobic pocket of the VGSC.
To map the steric boundaries of this receptor site, researchers synthesized EMCC derivatives—specifically the 4-methoxy-2,3,5,6-tetrafluorobenzyl ester of 3-(2,2-dichloroethenyl)-2-ethyl-2-methylcyclopropanecarboxylic acid[2].
Mechanistic Insights (Causality)
The biological evaluation revealed that EMCC-derived pyrethroids exhibit significantly weaker insecticidal activity against model insects (e.g., typhoid flies, rice weevils) compared to their 2,2-dimethyl counterparts[2]. This is a critical SAR finding: it proves that the VGSC binding pocket has a strict steric tolerance. The larger ethyl group creates a steric clash that prevents the optimal docking trajectory of the pyrethroid, demonstrating that the dimethyl group is not merely structural, but actively participates in the formation of the receptor-ligand complex[2].
Self-Validating Synthesis Protocol for EMCC Pyrethroid Analogs
To ensure high-fidelity SAR data, the synthesis of these analogs must be rigorously controlled. The following protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.
-
Saponification : Suspend 0.1 mmol of the starting EMCC ethyl ester and 0.11 mmol of NaOH in 200 mL of absolute ethanol. Boil for 3 hours[2].
-
Causality: Ethanol is chosen over methanol to prevent unwanted transesterification. The slight excess of NaOH ensures complete hydrolysis.
-
Validation: Perform TLC (Silica gel 60 F254) to confirm the complete disappearance of the ester spot before proceeding.
-
-
Solvent Exchange : Distill off the ethanol under reduced pressure and dissolve the solid sodium salt residue in 150 mL of N,N-Dimethylformamide (DMF)[2].
-
Causality: DMF, a polar aprotic solvent, strips the solvation shell from the carboxylate anion, dramatically increasing its nucleophilicity for the subsequent substitution.
-
-
SN2 Alkylation : Add 0.11 mmol of 4-methoxy-2,3,5,6-tetrafluorobenzyl bromide to the DMF solution. Heat at 100°C for 8 hours[2].
-
Causality: The elevated temperature overcomes the activation energy barrier of the sterically hindered EMCC nucleophile.
-
Validation: GC-MS monitoring must confirm the emergence of the target mass (m/z ~401)[2].
-
-
Purification : Isolate via silica gel column chromatography to achieve >98% purity, yielding approximately 52% of the target compound[2].
Workflow for the self-validating synthesis of EMCC-derived pyrethroid analogs.
Pharmaceutical Applications: Angiotensin II Antagonists
Beyond agrochemicals, the EMCC scaffold is highly valued in pharmaceutical chemistry. Specifically, the 2-ethyl-2-methylcyclopropanecarbonyl group is utilized as a substituent in substituted triazolinones—a class of potent Angiotensin II (AT1) receptor antagonists used to treat hypertension[3].
Mechanistic Insights (Causality)
In the design of biphenyl-triazolinone derivatives, the sulfamoyl nitrogen is often capped with an acyl group. By utilizing the EMCC moiety (e.g., N-(2-ethyl-2-methylcyclopropanecarbonyl)sulfamoyl), medicinal chemists achieve two goals[3]:
-
Metabolic Stability : The steric hindrance of the ethyl-methyl substitution protects the adjacent carbonyl from rapid enzymatic hydrolysis by esterases/amidases.
-
Receptor Affinity : The lipophilic bulk of the EMCC group anchors the drug into the hydrophobic accessory pocket of the AT1 receptor, enhancing the residence time of the competitive antagonist[3].
Mechanism of action for EMCC-triazolinone derivatives at the AT1 receptor.
Self-Validating AT1 Receptor Binding Assay
To evaluate the biological activity of EMCC-triazolinones, a radioligand displacement assay is employed.
-
Membrane Preparation : Isolate cell membranes from HEK-293 cells stably expressing the human AT1 receptor.
-
Causality: Using a recombinant overexpression system isolates the AT1 variable, preventing cross-reactivity with AT2 receptors.
-
-
Radioligand Incubation : Incubate membranes with 0.1 nM [125I]-Sar1-Ile8-Angiotensin II and varying concentrations of the EMCC-triazolinone derivative (10^-11 to 10^-5 M).
-
Causality: This specific radioligand is highly resistant to peptidase degradation, ensuring signal stability over the 2-hour incubation period.
-
-
Internal Validation (Positive Control) : Run a parallel assay using Losartan as the reference standard.
-
Validation: The assay is only deemed valid if the IC50 of Losartan falls within the established historical baseline (typically 10-20 nM). This ensures the dynamic range of the assay is intact.
-
-
Filtration and Counting : Terminate the reaction via rapid vacuum filtration through GF/B filters. Quantify bound radioactivity using a gamma scintillation counter.
Table 2: Comparative Biological Activity Profiles
| Application Field | Compound Scaffold | Target Receptor | Biological Effect | Clinical / Field Outcome |
| Agrochemical | EMCC-Tetrafluorobenzyl Ester[2] | Insect VGSC | Weak Agonism / Modulator | Reduced Insecticidal Mortality |
| Pharmaceutical | EMCC-Sulfamoyl Triazolinone[3] | Human AT1 GPCR | Potent Competitive Antagonism | Vasodilation / Antihypertensive |
Conclusion
The this compound (EMCC) derivative is a powerful structural tool. While its increased steric bulk proves detrimental to the tight binding requirements of insect sodium channels (serving as a negative SAR probe), this exact same property is highly advantageous in pharmaceutical drug design. By leveraging EMCC to cap sulfamoyl groups in triazolinones, scientists can enhance metabolic stability and hydrophobic receptor anchoring, demonstrating the profound biological impact of a simple ethyl-for-methyl substitution.
References
-
National Center for Biotechnology Information (PubChem) . This compound; CID 62389913. Retrieved from:[Link]
-
Fluorine Notes (2013) . Synthesis and Biological Activity of Permethrin Analogs Containing the 4-methoxy-2,3,5,6-tetrafluorobenzene Group in the Alcoholic Moiety. Retrieved from: [Link]
- European Patent Office (1992). Substituted triazolinones (EP0526001A1).
Sources
An In-depth Technical Guide to the Safe Handling and Properties of 2-ethyl-2-methylcyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of 2-ethyl-2-methylcyclopropane-1-carboxylic acid. As a specialized chemical entity, the availability of a dedicated Safety Data Sheet (SDS) is limited. Therefore, this document synthesizes information from authoritative sources on this compound and structurally related cyclopropane carboxylic acids to establish a robust framework for its safe utilization in a research and development setting.
Chemical Identity and Physicochemical Properties
This compound is a substituted cyclopropane derivative. The strained three-membered ring and the carboxylic acid functional group are key determinants of its chemical reactivity and potential biological activity.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H12O2 | PubChem[2][3] |
| Molecular Weight | 128.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 28034-84-6 | PubChem[2] |
| Computed XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Hazard Identification and GHS Classification
Based on data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]
GHS Pictograms:
Signal Word: Danger[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazards associated with this compound, stringent adherence to safety protocols is mandatory. The following represents a minimum standard for handling this compound and related compounds.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5][6] The air velocity at the fume hood sash should be sufficient to prevent the escape of vapors and aerosols into the laboratory environment.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the final barrier between the researcher and potential exposure.
Caption: Workflow for selecting and using Personal Protective Equipment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have spill cleanup materials readily available.
-
Donning PPE: Put on a laboratory coat, followed by chemical safety goggles and appropriate gloves.
-
Handling the Compound: Conduct all manipulations of the compound within the fume hood. Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent airborne particles. For liquids, use appropriate dispensing tools to avoid splashes.
-
Post-Handling: After use, securely close the container.[4][5] Decontaminate the work surface.
-
Doffing PPE: Remove gloves first, followed by the laboratory coat and eye protection. Wash hands thoroughly with soap and water.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8][9]
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][5][7] Storage in a refrigerator (2-8 °C) is recommended for similar compounds.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[9][10][11]
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For liquid spills, absorb with an inert material such as vermiculite, sand, or earth.[4] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect: Place the absorbed or swept material into a suitable, labeled container for disposal.[5][6]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Workflow
All waste containing this compound must be treated as hazardous chemical waste.
Caption: Decision workflow for the disposal of waste containing the compound.
Disposal Protocol
-
Segregation: Do not mix waste containing this compound with incompatible materials.
-
Neutralization (for purely acidic waste): For small quantities of waste where the only hazard is corrosivity, neutralization may be permissible.[12] Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste with stirring in a fume hood.[12] Monitor the pH until it is between 5.5 and 9.5.[12] This neutralized solution may be suitable for drain disposal, but always consult your institution's EHS guidelines.[12][13]
-
Containerization: For un-neutralized waste or waste with other hazardous components, collect it in a clearly labeled, leak-proof container.[6][13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[13] Never dispose of this chemical down the drain without proper neutralization and authorization, and never in the regular trash.[12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][5][6]
-
Specific Hazards: Combustion may produce irritating and toxic gases, including carbon oxides.[4][5] Vapors may be heavier than air and can accumulate in low areas.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
References
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (2024, August 28).
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University. (2009, July 20).
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- This compound | C7H12O2 | CID 62389913 - PubChem.
- Cyclopropane Carboxylic Acid - CAS 598-94-7 - GlobalLinker.
- SAFETY DATA SHEET - PhytoTech Labs.
- SAFETY DATA SHEET - MilliporeSigma. (2025, December 24).
- 2-METHYLCYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Chemical Safety Data Sheet MSDS / SDS - 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID - ChemicalBook. (2025, July 19).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- 1-Methylcyclopropane-1-carboxylic acid - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009, April 8).
- (1S,2S)-2-methylcyclopropane-1-carboxylic acid - Evotec.
- This compound (C7H12O2) - PubChemLite.
- (Z+E)-2-methyl cyclopropane carboxylic acid - The Good Scents Company.
- Chemical Waste Management Guide - Technion.
- Chemical Waste - UCSF Environment, Health & Safety.
- Chapter 7 - Management Procedures For Specific Waste Types - University of Maine.
Sources
- 1. evitachem.com [evitachem.com]
- 2. This compound | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 4. westliberty.edu [westliberty.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. 2-METHYLCYCLOPROPANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 11. fishersci.com [fishersci.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
Application Note: High-Efficiency Synthesis of 2-Ethyl-2-Methylcyclopropane-1-Carboxylic Acid
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-ethyl-2-methylcyclopropane-1-carboxylic acid from the commercially available feedstock 2-methyl-1-butene .[1] The synthesis utilizes a Rhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate (EDA), followed by hydrolytic cleavage of the ester.[2]
This scaffold is a critical structural motif in drug discovery, often serving as a bioisostere for gem-dimethyl groups or as a rigid linker to constrain conformational freedom in peptidomimetics.[1] The protocol emphasizes safety (handling of diazo compounds), diastereocontrol, and purification strategies to isolate the target acid in high purity.[1]
Strategic Analysis & Retrosynthesis
The most direct and atom-economical route to the target cyclopropane is the transition-metal-catalyzed decomposition of a diazo ester in the presence of an alkene.[1]
-
Starting Material: 2-Methyl-1-butene (inexpensive, volatile liquid).[1]
-
Reagent: Ethyl diazoacetate (EDA) as the carbene source.[3]
-
Catalyst: Rhodium(II) acetate dimer
is selected over Copper(I) triflate due to its superior turnover number (TON) and reduced tendency to promote EDA dimerization (fumarate/maleate formation).
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the cyclopropane ring via carbenoid insertion.
Safety Assessment: Handling Ethyl Diazoacetate
CRITICAL WARNING: Ethyl diazoacetate (EDA) is toxic, potentially explosive, and a sensitizer.[1][4]
| Hazard Category | Risk Mitigation Protocol |
| Explosion Risk | Never heat neat EDA. Dilute with solvent (DCM or hexanes) before handling. Do not distill EDA to dryness. Use a blast shield during the reaction. |
| Toxicity | EDA is a suspected carcinogen. All operations must be performed in a high-efficiency fume hood. Double-glove (nitrile) is mandatory. |
| Exotherm Control | The cyclopropanation is highly exothermic. EDA must be added slowly (via syringe pump) to the catalyst/alkene mixture to prevent thermal runaway and dimerization. |
Experimental Protocol
Phase 1: Rh(II)-Catalyzed Cyclopropanation[2]
Objective: Synthesize ethyl 2-ethyl-2-methylcyclopropanecarboxylate.
Reagents & Materials
-
2-Methyl-1-butene: 7.0 g (100 mmol, 5.0 equiv) [Excess used to minimize dimerization].[1]
-
Ethyl Diazoacetate (EDA): 2.28 g (20 mmol, 1.0 equiv) [Commercially available as ~85-90% solution in DCM].
-
Rhodium(II) Acetate Dimer: 44 mg (0.1 mmol, 0.5 mol%).
-
Dichloromethane (DCM): Anhydrous, 50 mL.
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser (vented to N2 bubbler), and a rubber septum.
-
Catalyst Loading: Charge the flask with
(44 mg) and anhydrous DCM (20 mL). -
Alkene Addition: Add 2-methyl-1-butene (7.0 g) to the flask. Cool the mixture to 0°C using an ice bath.
-
EDA Addition (Critical): Dissolve EDA (2.28 g) in DCM (20 mL) in a separate vial. Load this solution into a gas-tight syringe.
-
Reaction: Using a syringe pump, add the EDA solution to the stirring catalyst mixture over 4–6 hours .
-
Observation: Nitrogen gas evolution (
) will be observed.[3] The solution typically turns from green to light brown.
-
-
Completion: After addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at low temperature (<30°C) to remove DCM and excess alkene.
-
Caution: Do not overheat.[6]
-
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography (SiO2, 5% EtOAc in Hexanes) to isolate the ester.
-
Expected Yield: 75–85%.
-
Isomers: The product will be a mixture of diastereomers (cis/trans relative to the ethyl group).
-
Phase 2: Hydrolysis to the Carboxylic Acid[1]
Objective: Convert the ethyl ester to this compound.
Reagents
-
Crude Ester (from Phase 1): ~2.5 g (14.7 mmol).
-
Lithium Hydroxide (LiOH·H2O): 1.2 g (29.4 mmol, 2.0 equiv).
-
Solvent: THF:Water (1:1 mixture), 30 mL.
Step-by-Step Procedure
-
Dissolution: Dissolve the ester in 15 mL THF in a 100 mL RBF.
-
Base Addition: Dissolve LiOH in 15 mL water and add to the THF solution.
-
Reflux: Heat the mixture to 60°C for 12 hours. Monitor by TLC (disappearance of ester spot).
-
Workup:
-
Cool to room temperature.
-
Remove THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether (
mL) to remove unreacted organics/dimers.
-
-
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The carboxylic acid will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL). -
Drying: Dry combined organics over
, filter, and concentrate. -
Final Purification: Recrystallize from Hexanes/EtOAc or distill (Kugelrohr) if liquid.
Analytical Characterization
The product exists as two diastereomers. In the cis-isomer, the carboxyl group is on the same side of the ring as the ethyl group. In the trans-isomer, they are opposite.[1]
Table 1: Expected NMR Data (in
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable |
| Cyclopropane CH (H1) | 1.2 - 1.5 | dd | 1H | |
| Cyclopropane | 0.7 - 1.2 | Multiplet | 2H | Ring methylene |
| Ethyl | 1.3 - 1.6 | Multiplet | 2H | Diastereotopic |
| Ethyl | 0.9 - 1.0 | Triplet | 3H | |
| Ring Methyl | 1.1 - 1.3 | Singlet | 3H | Distinct for isomers |
Note: The two isomers will show distinct shifts for the ring methyl and the cyclopropane proton (H1).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, highlighting the critical slow addition step.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure reproducibility, verify these control points:
-
Color Change Indicator: The reaction mixture should transition from the green of
to a brownish hue. If the solution remains bright green, the catalyst may be inactive or poisoned. -
Bubbling Rate: Visible
evolution indicates active carbenoid insertion. If bubbling ceases during addition, pause the pump; the reaction may have stalled (potential accumulation of hazardous EDA). -
Dimer Formation: Check the crude NMR for diethyl fumarate/maleate (olefinic protons ~6.2 ppm). High dimer content (>10%) indicates the addition rate of EDA was too fast or the alkene concentration was too low.
References
-
Doyle, M. P., et al. (1993). Catalytic Asymmetric Synthesis of Cyclopropanes. Recueil des Travaux Chimiques des Pays-Bas . Link (Foundational work on Rh-catalyzed cyclopropanation).
-
Davies, H. M. L., & Antoulinakis, E. G. (2001).[1] Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions . Link (Comprehensive review of conditions and substrates).
-
Organic Syntheses, Coll. Vol. 10, p. 204 (2004) . Cyclopropanation with Ethyl Diazoacetate. Link (Standard protocols for handling EDA).
-
PubChem Compound Summary . This compound. Link (Chemical and physical property verification).
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
Application Note: Rhodium-Catalyzed Cyclopropanation of Ethyl 2-Methylbut-2-enoate
The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of cyclopropanating ethyl 2-methylbut-2-enoate (Ethyl Tiglate)—a trisubstituted, electron-deficient alkene that resists standard cyclopropanation methodologies.
Executive Summary & Scientific Rationale
The cyclopropanation of ethyl tiglate presents a dual challenge in organic synthesis:
-
Steric Hindrance: The substrate is trisubstituted, creating significant steric repulsion for the approaching metal-carbene species.
-
Electronic Deactivation: The
-unsaturated ester moiety withdraws electron density from the alkene, reducing its nucleophilicity toward the electrophilic Rh-carbenoid intermediate.
Standard protocols utilizing Dirhodium(II) tetraacetate (
For enantioselective applications, the use of
Mechanistic Insight: The Catalytic Cycle
The reaction proceeds via a concerted, asynchronous mechanism. The diazo compound decomposes at the axial coordination site of the dirhodium paddlewheel complex, generating a transient metal-carbene. The alkene approaches this electrophilic species, typically in an end-on orientation, to form the cyclopropane ring.
Figure 1: Catalytic Cycle & Stereochemical Model
Caption: The catalytic cycle involves diazo decomposition followed by carbene transfer.[1] Slow addition of diazoacetate is critical to minimize the dimerization pathway (dashed line).
Experimental Protocol
Reagents & Materials[2][3][4]
-
Substrate: Ethyl 2-methylbut-2-enoate (Ethyl Tiglate) [CAS: 5837-78-5].[2]
-
Reagent: Ethyl Diazoacetate (EDA) [CAS: 623-73-4] (Caution: Explosive).
-
Catalyst (Racemic):
or (Dirhodium tetraoctanoate). -
Catalyst (Enantioselective):
or .[3] -
Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed).
Step-by-Step Methodology
Phase 1: Preparation
-
Glassware: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Attach an inert gas inlet (
or Ar). -
Catalyst Loading: Charge the flask with the Rhodium catalyst (1.0 mol%).
-
Note: For challenging trisubstituted alkenes, 1.0 mol% is standard. Lower loadings (0.1%) may stall.
-
-
Substrate Addition: Add Ethyl Tiglate (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM (concentration ~0.2 M relative to alkene). Stir to dissolve.
Phase 2: Reaction Execution (Slow Addition) 4. Diazo Preparation: Dilute Ethyl Diazoacetate (1.2 - 1.5 equiv) in anhydrous DCM. The total volume should allow for a steady addition rate. 5. Initiation: Stir the catalyst/alkene mixture at room temperature (20-25°C).
- Optimization: If using
, cooling to 0°C may enhance enantioselectivity (ee), though yield may decrease due to steric deactivation.
- Controlled Addition: Using a syringe pump, add the EDA solution dropwise over 4 to 6 hours .
- Critical Control Point: The solution must remain light green/blue (color of active catalyst). A rapid color change to dark brown/orange indicates catalyst decomposition or excessive dimerization.
- Completion: After addition is complete, continue stirring for an additional 2-12 hours. Monitor conversion via TLC or GC-MS.
Phase 3: Workup & Purification 8. Quench: No specific quench is required. If excess diazo remains (yellow color), add a few drops of acetic acid or stir open to air. 9. Filtration: Pass the reaction mixture through a short pad of Celite or Silica Gel to remove the Rhodium catalyst. Rinse with DCM. 10. Concentration: Evaporate the solvent under reduced pressure. 11. Purification: Purify the crude oil via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient).
- Target: The product is a diethyl cyclopropane-1,2-dicarboxylate derivative.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions for this specific transformation.
| Problem | Root Cause | Corrective Action |
| Low Yield (<40%) | Carbene Dimerization | Increase EDA addition time (slower rate). Increase alkene equivalents (use alkene as solvent if cheap). |
| No Reaction | Catalyst Poisoning | Ensure solvent is anhydrous. Avoid amine/phosphine impurities in the alkene. |
| Poor Diastereoselectivity | Ligand Size Mismatch | Switch from |
| Exotherm/Bubbling | Rapid | STOP ADDITION. The reaction is running too fast. Cool the flask and dilute the diazo source further. |
Diagram 2: Experimental Workflow Logic
Caption: Linear workflow emphasizing the syringe pump addition step as the critical control point.
Safety Protocols (Mandatory)
Ethyl Diazoacetate (EDA):
-
Explosion Hazard: EDA is shock-sensitive and potentially explosive, especially upon heating or contact with rough surfaces. Never distill neat EDA.
-
Toxicity: Highly toxic if inhaled or absorbed through skin. Potentially carcinogenic.[4][5]
-
Engineering Controls: All operations must be performed in a functioning fume hood behind a blast shield.
-
Waste Disposal: Quench unreacted diazo compounds with dilute acetic acid or dilute HCl before disposal. Do not concentrate diazo-containing solutions to dryness.
References
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Source: Chemical Science (RSC), 2010. Context: Establishes
as the optimal catalyst for electron-deficient substrates like acrylates and tiglates. URL:[Link] -
Stereoselective Rh2(S-IBAZ)4-Catalyzed Cyclopropanation. Source: Journal of the American Chemical Society, 2013. Context: Discusses the mechanism and stereocontrol for challenging alkene substrates. URL:[Link]
-
Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters. Source: Organic Letters, 2008. Context: Highlights the use of bulky carboxylate ligands to suppress side reactions in hindered systems. URL:[Link]
Sources
- 1. Stereoselective intramolecular cyclopropanation of α-diazoacetates via Co(ii)-based metalloradical catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. capotchem.com [capotchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
Application Notes & Protocols: Esterification of 2-Ethyl-2-methylcyclopropane-1-carboxylic Acid
Abstract
This document provides detailed application notes and protocols for the esterification of 2-ethyl-2-methylcyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique strained cyclopropane ring imparts specific conformational rigidity and metabolic stability to molecules, making its ester derivatives highly sought after in drug development.[1][2][3] This guide explores three robust esterification methodologies—Steglich, Diazomethane-mediated, and Fischer-Speier—elucidating the mechanistic rationale behind each and offering detailed, field-proven protocols for their successful implementation. The selection of a particular method is dictated by the target ester, substrate sensitivity, and required scale, with considerations for sterically hindered environments.
Introduction: The Significance of Substituted Cyclopropane Esters
The this compound moiety is a key structural motif in modern synthetic chemistry. The presence of a gem-disubstituted cyclopropane ring introduces a unique three-dimensional architecture that is of significant interest to medicinal chemists. Esters derived from this acid serve as important intermediates and potential prodrugs, with the cyclopropyl group often enhancing metabolic stability and influencing binding affinity.[2][4] However, the steric hindrance presented by the ethyl and methyl groups adjacent to the carboxylic acid can pose challenges for traditional esterification methods. This guide provides researchers with a selection of reliable protocols to overcome these challenges and achieve high-yield synthesis of the desired esters.
Method 1: Steglich Esterification for Sterically Hindered Substrates
The Steglich esterification is an exceptionally mild and effective method for forming esters from sterically demanding carboxylic acids and alcohols, including tertiary alcohols.[5][6] First described by Wolfgang Steglich in 1978, the reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9]
Causality and Mechanism: The power of this method lies in the in-situ activation of the carboxylic acid. DCC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[5] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the addition of DMAP. As a superior nucleophile, DMAP attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, even sterically hindered ones, to furnish the final ester product.[5][7] This pathway efficiently circumvents the side reactions, such as the formation of an inactive N-acylurea, that can plague uncatalyzed carbodiimide couplings.[9]
Caption: Steglich Esterification Workflow.
Protocol 2.1: Steglich Esterification
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., isopropanol, tert-butanol) (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask, ice bath, separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude ester can be purified by flash column chromatography on silica gel.
Method 2: Diazomethane for High-Yield Methyl Esterification
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a nearly quantitative and exceptionally clean conversion.[10][11] The reaction is rapid, and the only byproduct is nitrogen gas, which simplifies purification immensely.[12][13]
Causality and Mechanism: The mechanism involves a simple acid-base reaction followed by an Sₙ2 displacement.[12] The carboxylic acid, being acidic, readily protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion.[10][11] The methyldiazonium ion is an excellent leaving group because it can be displaced as neutral, highly stable dinitrogen gas (N₂). The carboxylate anion then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to yield the methyl ester and N₂ gas.[13][14]
CRITICAL SAFETY WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive, especially in concentrated form or in contact with rough glass surfaces.[10][13] This procedure must be performed by trained personnel in a well-ventilated fume hood behind a blast shield, using flame-polished glassware.
Caption: Fischer-Speier Esterification Equilibrium.
Protocol 4.1: Fischer-Speier Esterification
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., for a methyl ester, use methanol as the solvent).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from 4 to 24 hours depending on the alcohol.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with water, followed by saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to afford the crude ester.
-
Purify by distillation or flash column chromatography as needed.
Data and Method Comparison Summary
| Feature | Steglich Esterification | Diazomethane Esterification | Fischer-Speier Esterification |
| Alcohol Scope | Broad: Primary, Secondary, Tertiary [5][6] | Methyl esters only | Best for Primary & Secondary [15] |
| Key Reagents | DCC (or EDC), DMAP [7][9] | Diazomethane (CH₂N₂) [10] | H₂SO₄ or p-TsOH (catalytic) [15] |
| Conditions | Mild, Room Temperature [7][9] | Mild, 0 °C to Room Temp. | Harsher, Reflux/Heat [15] |
| Advantages | Excellent for hindered/sensitive substrates; High yields | Nearly quantitative yields; Very clean, simple workup [11][13] | Economical; Scalable; Uses simple reagents |
| Disadvantages | DCC byproduct (DCU) can be difficult to remove; Reagents are expensive | Extremely Hazardous (toxic, explosive);[13] Limited to methyl esters | Equilibrium reaction requires driving; Not for acid-sensitive substrates |
| Typical Yields | 70-95% | >95% | 60-90% (depends on equilibrium shift) |
Conclusion
The successful esterification of this compound is readily achievable through several distinct methodologies. For sterically demanding alcohols or acid-sensitive substrates, the Steglich esterification provides a mild and highly effective route. For the specific, high-yield synthesis of the methyl ester, diazomethane is unparalleled in its efficiency, provided stringent safety protocols are observed. Finally, the classic Fischer-Speier esterification remains a cost-effective and scalable option for simple, unhindered alcohols when the starting material can tolerate acidic, high-temperature conditions. The choice of protocol should be carefully considered based on the specific synthetic target, available resources, and safety infrastructure.
References
- Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl....
- Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
- Chem-Station. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
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- Organic Syntheses. (n.d.). 2-Methylenecyclopropanecarboxylic acid ethyl ester.
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- Wikipedia. (n.d.). Fischer–Speier esterification.
- Evetech. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
- ResearchGate. (2025, August 10). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Journal of Medicinal Chemistry. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
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Application Notes & Protocols: 2-Ethyl-2-methylcyclopropane-1-carboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 2-ethyl-2-methylcyclopropane-1-carboxylic acid as a versatile intermediate in pharmaceutical synthesis. While not a ubiquitous building block, its unique strained-ring structure offers a valuable scaffold for introducing conformational rigidity and specific stereochemical properties into drug candidates. These notes detail a plausible synthetic route, key downstream chemical transformations, and robust analytical protocols for quality control. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for the synthesis of novel active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of the Cyclopropane Moiety
The cyclopropane ring is a recurring motif in a number of biologically active compounds and approved pharmaceuticals.[1] Its inherent ring strain and unique electronic properties confer a degree of conformational rigidity that can be highly advantageous in drug design. By locking specific bond rotations, the cyclopropane scaffold can help to pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its biological target.
This compound, a disubstituted cyclopropane, offers several points for strategic molecular elaboration. The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or reduction, while the ethyl and methyl groups provide steric bulk and lipophilicity that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. Its incorporation into a lead compound can be a key step in navigating complex structure-activity relationships (SAR).
Synthesis Protocol: A Logical Approach
A robust synthesis of the title compound is paramount. The following protocol is based on the well-established Simmons-Smith cyclopropanation reaction, a reliable method for converting an alkene into a cyclopropane.[1][2][3] The reaction proceeds via a zinc carbenoid intermediate, which adds across the double bond in a concerted, stereospecific manner.[2]
Proposed Synthetic Pathway
The synthesis begins with the esterification of 2-methyl-2-pentenoic acid, followed by a stereospecific cyclopropanation, and concluding with saponification to yield the target carboxylic acid.
dot
Caption: Proposed three-step synthesis of the target intermediate.
Detailed Experimental Protocol
Step 1: Esterification of 2-Methyl-2-pentenoic acid
-
Rationale: Protection of the carboxylic acid as an ethyl ester prevents unwanted side reactions during the subsequent cyclopropanation step. Fischer esterification is a classic and cost-effective method.
-
Procedure:
-
To a solution of 2-methyl-2-pentenoic acid (1.0 eq) in absolute ethanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ethyl 2-methyl-2-pentenoate, which can be purified by distillation.
-
Step 2: Simmons-Smith Cyclopropanation
-
Rationale: The Simmons-Smith reaction is chosen for its high efficiency and stereospecificity in forming cyclopropane rings from alkenes.[2][3] The use of a zinc-copper couple is a standard method for generating the active iodomethylzinc iodide carbenoid.[2]
-
Procedure:
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum. Prepare the Zn-Cu couple by treating the activated zinc with a copper(II) sulfate solution.
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend the Zn-Cu couple (2.2 eq) in anhydrous diethyl ether.
-
Add diiodomethane (CH2I2, 2.0 eq) dropwise to the suspension. A gentle reflux should be observed, indicating the formation of the carbenoid.
-
Add a solution of Ethyl 2-methyl-2-pentenoate (1.0 eq) in diethyl ether dropwise to the reacting mixture.
-
Stir the reaction at reflux for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.
-
Filter the mixture through a pad of celite and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Ethyl 2-ethyl-2-methylcyclopropane-1-carboxylate. Purify by column chromatography.
-
Step 3: Saponification (Hydrolysis)
-
Rationale: The final step is the deprotection of the ester to reveal the target carboxylic acid. Basic hydrolysis (saponification) is a high-yielding and straightforward method.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2 with cold 3M HCl. The carboxylic acid product should precipitate or can be extracted.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield pure this compound.
-
Application as a Pharmaceutical Intermediate: Amide Bond Formation
The primary utility of this intermediate lies in its carboxylic acid functionality, which is readily converted into a variety of other functional groups. The most common application is the formation of amide bonds, a cornerstone of medicinal chemistry.
Activation and Coupling Workflow
Direct coupling of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be "activated" to create a better leaving group. A highly effective and common method is the conversion to an acyl chloride.[4][5][6][7][8]
dot
Caption: General workflow for amide bond formation.
Protocol: Acyl Chloride Formation and Amine Coupling
-
Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4][7][8] The resulting acyl chloride is highly electrophilic and reacts readily with amines.[5][9][10][11]
-
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride. Caution: This step must be performed in a well-ventilated fume hood. The crude acyl chloride is often used immediately in the next step without further purification.
-
-
Amine Coupling:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
-
-
Quality Control & Characterization
Rigorous analytical characterization is essential to ensure the purity and structural integrity of the intermediate before its use in subsequent API synthesis steps.
Analytical Techniques & Expected Results
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation & Purity | Protons on the cyclopropane ring typically appear in the highly shielded (upfield) region of the spectrum, often between 0.2 and 1.5 ppm.[12][13][14][15][16] Expect characteristic multiplets for the ethyl and methyl groups, and a broad singlet for the acidic proton, typically downfield (>10 ppm).[17] |
| ¹³C NMR | Carbon Skeleton Confirmation | Carboxyl carbon will appear significantly downfield (~170-185 ppm).[17] Cyclopropyl carbons are typically found in the upfield region. |
| FTIR | Functional Group Identification | A very broad O-H stretch from ~2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid.[17][18][19] A strong, sharp C=O stretch will be observed around 1700-1725 cm⁻¹.[17][18][19] |
| HPLC-UV | Purity Assessment & Quantification | Using a reversed-phase C18 column with an acidic mobile phase (ion suppression) allows for good peak shape.[20][21] UV detection is typically performed at a low wavelength (~210 nm) to detect the carboxyl chromophore.[20][22][23] |
| Mass Spec (MS) | Molecular Weight Verification | Electrospray ionization (ESI) in negative mode should show a prominent peak for [M-H]⁻. |
Conclusion
This compound represents a specialized yet valuable intermediate for pharmaceutical development. Its synthesis, while requiring careful execution of a Simmons-Smith reaction, is achievable through established organic chemistry principles. The true value of this intermediate is realized in its ability to be readily incorporated into larger molecules via standard transformations like amide coupling, providing a robust tool for medicinal chemists to introduce conformational constraint and tune physicochemical properties. The protocols and analytical methods detailed herein provide a solid foundation for the successful application of this unique building block in the synthesis of next-generation therapeutics.
References
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Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. Available at: [Link]
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Baranac-Stojanović, M. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. 2013. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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Vaden, T. D., et al. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. 2004. Available at: [Link]
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Furia, M., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. 2005. Available at: [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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Baranac-Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]
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Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. 2020. Available at: [Link]
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Shevlin, M. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. 2018. Available at: [Link]
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Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]
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Reactions of Carboxylic Acids. OpenStax. Available at: [Link]
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Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
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Furia, M., et al. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Semantic Scholar. Available at: [Link]
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SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]
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Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. Available at: [Link]
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Baranac-Stojanović, M. & Stojanović, M. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. 2013. Available at: [Link]
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Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Cherry. Available at: [Link]
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Charette, A. B., et al. Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. 2014. Available at: [Link]
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Clark, J. converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]
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cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of... Doc Brown. Available at: [Link]
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Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available at: [Link]
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Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... ResearchGate. Available at: [Link]
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Shevlin, M. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. 2018. Available at: [Link]
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Simmons–Smith reaction. Wikipedia. Available at: [Link]
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De Kimpe, N., et al. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. Available at: [Link]
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One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis. Available at: [Link]
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Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Available at: [Link]
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Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]
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The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]
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Chemi, G., et al. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulf... MedChemComm. 2012. Available at: [Link]
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Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
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Alker, A., et al. Synthesis of (1S,2R)- and (1S,2S)-1-amino[2-2H]cyclopropane-1-carboxylic acids: The total 1H NMR assignment of cyclo[ACC-.alpha.-methyl-Phe]. The Journal of Organic Chemistry. 1990. Available at: [Link]
-
Donaldson, W. A. Synthesis of cyclopropane containing natural products. e-Publications@Marquette. 2001. Available at: [Link]
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Application Note: Enzymatic Kinetic Resolution of Cyclopropane Carboxylic Acids
Strategic Context in Drug Development
The cyclopropane ring is a privileged structural motif in medicinal chemistry. Its rigid geometry restricts the conformational space of pharmacophores, enhancing target binding affinity and improving metabolic stability by shielding adjacent bonds from cytochrome P450 oxidation. Prominent examples of cyclopropane-containing therapeutics include the HCV NS3/4A protease inhibitors (e.g., grazoprevir, danoprevir), which rely on the chiral (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) core, and the antithrombotic agent ticagrelor[1][2].
Synthesizing these highly strained, stereodense rings via asymmetric transition-metal catalysis often suffers from poor scalability, toxic heavy-metal waste, and mediocre diastereoselectivity. Enzymatic kinetic resolution (EKR) of racemic cyclopropanecarboxylic acid esters using hydrolases (lipases, esterases, and proteases) provides a robust, highly enantioselective, and environmentally benign alternative[3][4].
Mechanistic Principles of Stereorecognition
In EKR, a hydrolase discriminates between the enantiomers of a racemic mixture, preferentially hydrolyzing one enantiomer into the corresponding chiral carboxylic acid while leaving the other as an unreacted ester. The efficiency of this discrimination is defined by the enantiomeric ratio (
Causality in Enzyme Selection:
-
Lipases (e.g., Candida antarctica Lipase B - CAL-B): CAL-B features a narrow, funnel-like stereospecificity pocket. It is highly effective for dihalocyclopropyl esters and standard cyclopropanecarboxylates. The rigid cyclopropane ring of the non-preferred enantiomer causes severe steric clashes with the walls of the catalytic triad (Ser-His-Asp), preventing the formation of the tetrahedral intermediate and leading to
-values frequently exceeding 1000[3].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Esterases (e.g., RhEst1): Substrates with quaternary stereocenters, such as 2,2-dimethylcyclopropanecarboxylic acid esters (precursors to the renal dehydropeptidase inhibitor cilastatin), are notoriously resistant to standard lipases. The esterase RhEst1 from Rhodococcus sp. possesses a highly accommodating acyl-binding pocket that successfully accepts these bulky substrates, achieving high enantioselectivity (
= 240)[4]. -
Proteases (e.g., Alcalase 2.4L): For amino-functionalized cyclopropanes like Vinyl-ACCA, serine proteases such as Alcalase exhibit superior chemoselectivity. They selectively hydrolyze the ester without degrading the sensitive vinyl or amino moieties, bypassing the product inhibition often observed with other chemical catalysts[2].
Quantitative Performance Metrics
To guide process development, Table 1 summarizes the performance of key hydrolases against benchmark cyclopropane substrates.
| Substrate (Racemate) | Enzyme Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess ( | Ref | |
| 2,2-Dimethylcyclopropanecarboxylic acid ethyl ester | RhEst1 (Rhodococcus sp.) | pH 8.0, 30°C, Batch | 47.8% (Acid) | 97.5% | 240 | [4] |
| Vinyl-ACCA ethyl ester | Alcalase 2.4L | pH 8.0, 25°C, Batch | ~45% (Acid) | >98% | >100 | [2] |
| Dihalocyclopropyl butanoate | CAL-B | pH 7.0, 30°C, Biphasic | 49% (Acid) | >99% | ~1000 | |
| Cyclopropanecarboxylate ester | Thermomyces lanuginosa Lipase | pH 9.0, 18°C, Flow/Batch | 48% (Acid) | >98% | 100 | [5] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems for the preparative-scale resolution of cyclopropanecarboxylates.
Protocol A: Preparative-Scale pH-Stat Hydrolysis
Objective: Isolate enantiopure (1S,2R)-cyclopropanecarboxylic acid and unreacted (1R,2S)-ester from a racemic mixture.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 500 mmol of the racemic cyclopropanecarboxylic acid ester in 100 mL of methyl tert-butyl ether (MTBE).
-
Causality: MTBE is utilized as a co-solvent to solubilize the lipophilic ester in the aqueous buffer. Unlike water-miscible solvents (e.g., DMSO, methanol) which can strip essential bound water from the enzyme and trigger denaturation, MTBE forms a biphasic system that preserves the enzyme's hydration shell[5].
-
-
Buffer Equilibration: Prepare 900 mL of 100 mM potassium phosphate buffer. Adjust to pH 8.0 using 1 M NaOH. Transfer to a jacketed reactor maintained at 30°C.
-
Reaction Initiation: Add the MTBE/substrate solution to the buffer. Initiate the reaction by adding the selected hydrolase (e.g., 2.5 g of lyophilized RhEst1 or 10 g of immobilized CAL-B)[4].
-
pH-Stat Control (Critical Step): Connect the reactor to an automated pH-stat titrator loaded with 2.0 M NaOH.
-
Causality: The enzymatic hydrolysis of the ester continuously generates carboxylic acid, which rapidly lowers the pH. If uncorrected, the acidic environment will protonate the active-site histidine, instantly quenching catalytic activity. The pH-stat maintains the optimal ionization state of the catalytic triad[4].
-
-
In-Process Monitoring: Monitor the reaction by withdrawing 100 µL aliquots every 2 hours. Extract with 500 µL of hexane and analyze the organic layer via Chiral GC (e.g., using a Cyclosil-B column) to determine the
of the remaining ester. Terminate the reaction when the ester reaches >99% (typically at ~51-52% conversion).
Protocol B: Downstream Processing and Phase Separation
Objective: Efficiently separate the product acid from the unreacted ester utilizing their differential pKa values.
Step-by-Step Methodology:
-
Enzyme Removal: Filter the biphasic reaction mixture through a Celite pad to remove the immobilized enzyme or precipitated protein. Wash the filter cake with 50 mL of MTBE.
-
Alkaline Extraction: Transfer the filtrate to a separatory funnel. Ensure the aqueous phase pH is >9.0 (adjust with 1 M NaOH if necessary). Extract the aqueous layer with MTBE (3 × 200 mL).
-
Causality: At pH > 9.0, the product carboxylic acid is fully ionized as a highly water-soluble sodium carboxylate salt. The unreacted enantiomeric ester remains neutral and partitions exclusively into the MTBE layer.
-
-
Ester Isolation: Combine the MTBE extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure unreacted ester.
-
Acid Recovery: Acidify the aqueous layer to pH 2.0 using 6 M HCl.
-
Causality: Dropping the pH below the pKa of the cyclopropanecarboxylic acid (typically pKa ~4.8) protonates the carboxylate, rendering it lipophilic.
-
-
Acid Extraction: Extract the acidified aqueous layer with ethyl acetate (3 × 200 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiopure cyclopropanecarboxylic acid.
Workflow Visualization
Fig 1: Workflow for the enzymatic kinetic resolution and downstream separation of cyclopropanes.
References
-
Pietruszka, J., et al. "Kinetic Enzymatic Resolution of Cyclopropane Derivatives." Advanced Synthesis & Catalysis, 2003. URL:[Link]
-
Zheng, G., et al. "Cloning and Characterization of a Novel Esterase from Rhodococcus sp. for Highly Enantioselective Synthesis of a Chiral Cilastatin Precursor." Applied and Environmental Microbiology, 2014. URL:[Link]
-
Belyk, K. M., et al. "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease." ResearchGate. URL:[Link]
-
"Enantiopure dihalocyclopropyl alcohols and esters by lipase catalyzed kinetic resolution." National Institutes of Health (NIH). URL:[Link]
-
"Comparison of a Batch and Flow Approach for the Lipase-Catalyzed Resolution of a Cyclopropanecarboxylate Ester." White Rose Research Online. URL:[Link]
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Scale-Up Synthesis of Substituted Cyclopropane Carboxylic Acids: From Bench to Plant
An Application Guide for Drug Development Professionals and Process Chemists
Abstract
The cyclopropane ring is a privileged structural motif in modern medicine and agrochemicals, prized for its ability to impart unique conformational constraints and metabolic stability.[1][2][3] However, the translation of laboratory-scale cyclopropanation methods to a manufacturing environment is fraught with challenges, including hazardous reagents, potent exotherms, and complex purification profiles.[4][5] This guide provides a framework for selecting, optimizing, and executing the scale-up synthesis of substituted cyclopropane carboxylic acids. We will move beyond simple procedural lists to dissect the underlying principles of process chemistry, focusing on safety, efficiency, and the strategic implementation of modern technologies like continuous flow processing.
Strategic Selection of a Scale-Up Synthesis Route
The optimal synthetic route for a multi-kilogram campaign is rarely the one that was most convenient at the 100 mg scale.[5] The choice of cyclopropanation strategy is the most critical decision in process development. It directly impacts safety, cost of goods, and timeline. The primary methodologies are evaluated below based on their scale-up viability.
The Simmons-Smith Reaction and its Progeny (Zinc Carbenoids)
First reported in 1958, the Simmons-Smith reaction remains a robust and stereospecific method for converting alkenes to cyclopropanes.[6][7] It involves an organozinc carbenoid, which is tolerant of a wide array of functional groups.[8][9]
-
Causality of Choice: This method is often chosen for its high stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[7][10] It is particularly effective for substrates containing directing groups like allylic alcohols, which can coordinate to the zinc reagent and deliver the carbene to one face of the double bond.[11]
-
Scale-Up Challenges & Mitigation:
-
Reagent Activity: The classic zinc-copper couple can have variable activity.[12] The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offers more reliable and faster reactions but introduces a pyrophoric reagent that requires specialized handling under an inert atmosphere.[12][13]
-
Exothermicity & Work-Up: The reaction can be exothermic, and the work-up requires quenching large volumes of organometallic species and removing zinc salts, which is often a time-consuming extraction process.[1][14]
-
Solution - Continuous Flow: Flow chemistry elegantly solves these issues. It allows for the safe, on-demand generation and use of the zinc carbenoid in a packed-bed reactor, superior heat transfer to control exotherms, and integration with in-line aqueous extraction for a continuous work-up process.[1][8]
-
Transition Metal-Catalyzed Carbene Transfer (from Diazo Compounds)
This is arguably the most versatile and widely used method, employing catalysts based on Rhodium(II), Copper(I), or Cobalt(II) to decompose a diazo compound and transfer the resulting carbene to an alkene.[15][16][17]
-
Causality of Choice: The key advantage is the ability to achieve high levels of asymmetric induction by using chiral catalysts, making it the premier choice for producing enantiomerically pure cyclopropanes.[4][16][18] The catalytic nature of the process (typically 0.01-5 mol% loading) is economically attractive.[19]
-
Scale-Up Challenges & Mitigation:
-
Diazo Compound Hazards: Simple diazoalkanes are toxic and notoriously explosive, posing a significant barrier to large-scale use.[4][20] Their accumulation in a large batch reactor is a critical safety failure mode.
-
Side Reactions: Common side reactions include carbene dimerization at high concentrations or insertion into C-H bonds, which can compete with the desired cyclopropanation.[19]
-
Solution - In-Situ Generation & Flow: The primary industrial solution is to avoid isolating the diazo compound altogether. This can be achieved through in-situ generation from precursors like hydrazones or, more effectively, by using a continuous flow setup where the diazo compound is generated and consumed in a telescoped fashion, preventing its accumulation.[4][21][22] Electrochemical methods are also emerging as an intrinsically safer way to generate diazo species without hazardous oxidants.[4] Slow addition of the diazo precursor via syringe pump is critical to maintain low instantaneous concentrations and minimize dimerization.[19]
-
Other Methodologies
While less common for general-purpose scale-up, methods like the Corey-Chaykovsky reaction (using sulfur ylides) are valuable for specific targets, particularly for the cyclopropanation of electron-deficient alkenes like enones.[13] Newer photoredox-catalyzed methods offer mild conditions but are still maturing for widespread industrial application.[23]
Data Summary: Comparison of Primary Scale-Up Strategies
| Feature | Simmons-Smith (Zinc Carbenoid) | Transition Metal Catalysis (Diazo) | Corey-Chaykovsky (Sulfur Ylide) |
| Primary Advantage | High stereospecificity, broad functional group tolerance.[7][8] | Excellent for asymmetric synthesis, catalytic efficiency.[16][18] | Effective for electron-deficient alkenes (enones).[13] |
| Key Scale-Up Hazard | Pyrophoric reagents (Et₂Zn), exothermicity.[12][14] | Explosive/toxic diazo compounds.[4][20] | Stoichiometric strong base, byproduct generation. |
| Work-Up Complexity | High (removal of stoichiometric zinc salts).[1] | Moderate (catalyst removal).[12] | Moderate (removal of DMSO/sulfide byproduct). |
| Modern Solution | Continuous Flow Processing for reagent handling and work-up.[1][8] | In-situ generation and Continuous Flow to prevent diazo accumulation.[4][21] | Process optimization to minimize waste streams. |
| Best Suited For | Diastereoselective synthesis, substrates with directing groups. | Enantioselective synthesis of chiral APIs. | Michael acceptors and ketone substrates. |
Process Design & Safety: A Self-Validating System
Scaling a reaction is not a linear process; a 100-fold increase in volume does not mean simply multiplying reagents by 100.[24] Heat transfer, mixing, and addition rates become critical, non-scalable parameters. A trustworthy protocol must be designed with these realities in mind.
Mandatory Visualization: Scale-Up Decision Workflow
The following diagram outlines the critical decision-making process when selecting a cyclopropanation method for scale-up.
Caption: Decision workflow for selecting and validating a scalable cyclopropanation protocol.
Thermal Hazard Assessment
Exothermic reactions are a primary cause of runaway incidents.[14][24]
-
Causality: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient. A reaction that warms slightly in a 100 mL flask could boil uncontrollably in a 100 L reactor.
-
Protocol: Before any scale-up beyond 1 L, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to determine the onset temperature of any exotherm and the total energy released (ΔH). This data is non-negotiable for defining safe operating limits.
-
Control: Implement strict controls over reagent addition rates. Use a jacketed reactor with an efficient cooling system and always have a quench plan ready.[14] Never add all reagents at once. A good practice is to add 5-10% of the limiting reagent and wait for initiation before proceeding with a controlled addition.[14]
The Power of Continuous Flow Chemistry
Flow chemistry minimizes risk by design. Instead of a large tank with all reagents, reactants are pumped through a small-volume tube or reactor where they mix and react.[8][25]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for near-instantaneous heating or cooling, effectively taming powerful exotherms.[8]
-
Hazardous Intermediate Containment: Unstable or toxic intermediates (like diazo compounds or organozincs) are generated and consumed in situ within seconds, meaning only milligrams exist at any given moment, compared to kilograms in a batch reactor.[4][8]
-
Process Integration: Flow systems allow for "telescoping" multiple steps—reaction, quench, liquid-liquid extraction, and even initial purification—into a single, continuous operation, drastically reducing manual handling and processing time.[1][26][27]
Mandatory Visualization: Continuous Flow Synthesis Workflow
Caption: Schematic of a continuous flow system for cyclopropanation with in-line quench and extraction.
Application Protocols
The following protocols are illustrative examples designed for robustness and safety. They must be validated at a small scale before attempting a multi-gram synthesis.
Protocol 1: Continuous Flow Simmons-Smith Cyclopropanation (Gram Scale)
This protocol is adapted from methodologies demonstrating safe and efficient flow synthesis.[1][8] It is designed to produce a substituted (2-phenylcyclopropyl)methanol.
System: A continuous flow reactor system with at least two pump channels, a packed-bed reactor column, a T-mixer for quenching, a back-pressure regulator, and a collection vessel.
Materials:
-
Packed-Bed Reactor: Glass column packed with zinc-copper couple (prepared by treating zinc dust with copper(II) sulfate solution).[12]
-
Solution A (Organic): Cinnamyl alcohol (1.0 M) and diiodomethane (2.0 M) in anhydrous 1,2-dichloroethane (DCE).
-
Solution B (Quench): Saturated aqueous ammonium chloride (NH₄Cl).
Step-by-Step Protocol:
-
System Priming: Prime the entire flow system. Pump Solution A through one line and dry DCE through the quench line to ensure the system is anhydrous before reaction initiation.
-
Reactor Activation: Heat the Zn/Cu packed-bed reactor to 40°C using a column heater.
-
Reaction Initiation: Begin pumping Solution A through the heated packed-bed reactor at a defined flow rate. The residence time in the reactor is critical; a 15-minute residence time is a good starting point.[8]
-
In-Line Quench: Simultaneously, pump the aqueous NH₄Cl quench solution (Solution B) to a T-mixer placed immediately after the reactor outlet. The flow rate should be matched to the organic stream.
-
Phase Separation: The resulting biphasic mixture can be directed to a liquid-liquid separator or collected in a flask for a standard batch work-up. For a fully continuous process, a membrane-based separator is used.[1]
-
Steady State & Collection: Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product stream.
-
Purification: After collection, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[12]
Self-Validation & Troubleshooting:
-
Low Conversion: Increase residence time (slower flow rate) or reactor temperature. Check the activity of the Zn/Cu couple.
-
Impurity Formation: Decrease temperature to improve selectivity. Ensure the starting materials and solvent are anhydrous.
Protocol 2: Batch Scale-Up of Rh(II)-Catalyzed Cyclopropanation with Slow Addition
This protocol is for the synthesis of ethyl 2-phenylcyclopropane-1-carboxylate, focusing on mitigating the hazard of the diazo reagent through controlled addition.[15][19]
Safety Warning: This reaction generates nitrogen gas and must be conducted in a well-ventilated fume hood with an open or vented system to avoid pressure buildup.[12] Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate personal protective equipment.
Materials:
-
Styrene (1.0 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.1 mol%)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
Step-by-Step Protocol:
-
Reactor Setup: To a 3-neck round-bottom flask equipped with an overhead stirrer, a condenser (with N₂ outlet), and a septum, add styrene and Rh₂(OAc)₄. Dissolve in anhydrous DCM (to a final concentration of ~0.5 M based on styrene).
-
EDA Preparation: In a separate flask, prepare a solution of ethyl diazoacetate in DCM. Load this solution into a syringe and place it on a syringe pump.
-
Controlled Addition: Heat the reactor flask to a gentle reflux (~40°C). Begin the slow, dropwise addition of the EDA solution via the syringe pump over 4-6 hours. This is the critical safety step. A slow addition rate maintains a very low instantaneous concentration of EDA, preventing both hazardous decomposition and carbene dimerization.[19]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC, observing the consumption of styrene. The characteristic green color of the Rh(II)-carbene complex should be visible.
-
Completion & Catalyst Removal: Once the addition is complete, continue stirring for 1 hour. Cool the reaction to room temperature. The rhodium catalyst can often be removed by filtration through a short plug of silica gel or by treatment with a suitable scavenger.
-
Work-Up & Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the product as a mixture of cis/trans isomers.[12]
Self-Validation & Troubleshooting:
-
Low Yield: Check the quality of the EDA. Ensure the catalyst was active.
-
High Dimer Formation: The addition rate was too fast. Decrease the concentration or slow the syringe pump.
-
C-H Insertion Byproducts: This is catalyst-dependent. Screening other catalysts (e.g., copper-based) may be necessary if this is a persistent issue.[19]
Conclusion
The successful scale-up of cyclopropane carboxylic acid synthesis is a testament to the principles of modern process chemistry. It demands a shift in mindset from discovery to process robustness and safety. While classic methods provide the foundational transformations, technologies like continuous flow processing are instrumental in overcoming their inherent scale-up limitations. By carefully selecting a strategy based on the target molecule's requirements and rigorously evaluating thermal hazards, researchers can confidently and safely transition these valuable molecules from the laboratory to industrial production.
References
-
Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Advanced Synthesis & Catalysis URL: [Link]
-
Title: Continuous-flow synthesis of cyclopropane rings. (A) A two-step process... Source: ResearchGate URL: [Link]
-
Title: A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing Source: Organic Process Research & Development URL: [Link]
-
Title: Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones Source: MPG.PuRe URL: [Link]
-
Title: The use of flow chemistry for two-phase dibromocyclopropanation of alkenes Source: Syrris URL: [Link]
-
Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL: [Link]
-
Title: Scale-up experiment of the cyclopropanation reaction. Source: ResearchGate URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL: [Link]
-
Title: Photoinduced Zirconium-Catalyzed Cyclopropanation through Activation of gem-Dichloroalkanes Source: ACS Catalysis URL: [Link]
-
Title: Scale-up Reactions - Division of Research Safety Source: University of Illinois URL: [Link]
-
Title: Asymmetric Cyclopropanation Source: Sumitomo Chemical URL: [Link]
-
Title: Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis Source: PMC URL: [Link]
-
Title: Catalytic Cyclopropanation Reactions Source: ResearchGate URL: [Link]
-
Title: Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow Source: Organic Process Research & Development URL: [Link]
-
Title: Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes Source: JACS URL: [Link]
-
Title: cyclopropanecarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators Source: Bioactive Compounds in Health and Disease URL: [Link]
-
Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]
-
Title: Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes Source: Organic Letters URL: [Link]
-
Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update Source: MDPI URL: [Link]
-
Title: Challenges of scaling up chemical processes (based on real life experiences) Source: ScienceDirect URL: [Link]
-
Title: Scale Up Safety Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS Source: Purdue University e-Pubs URL: [Link]
-
Title: Cyclopropanation Source: Wikipedia URL: [Link]
-
Title: Challenging cyclopropanation reactions on non-activated double bonds of fatty esters Source: ScienceDirect URL: [Link]
-
Title: Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade Source: PubMed URL: [Link]
-
Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Cyclopropanation Strategies in Recent Total Syntheses Source: Chemical Reviews URL: [Link]
Sources
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- 2. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08940A [pubs.rsc.org]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3. Asymmetric Cyclopropanation | Technology Portfolio | Our Capabilities | SUMITOMO CHEMICAL :: Pharma Solutions Division [sumitomo-chem.co.jp]
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- 20. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 23. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ehs.stanford.edu [ehs.stanford.edu]
- 25. syrris.com [syrris.com]
- 26. pure.mpg.de [pure.mpg.de]
- 27. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-2-Methylcyclopropane-1-Carboxylic Acid
Ticket ID: PUR-EMC-001 Subject: Optimization of Recrystallization Protocols for Cyclopropanecarboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Open
Executive Summary
The purification of 2-ethyl-2-methylcyclopropane-1-carboxylic acid presents unique challenges due to the steric strain of the cyclopropane ring, the presence of stereoisomers (cis/trans diastereomers and enantiomers), and the tendency of low-melting carboxylic acids to "oil out" rather than crystallize.
This guide provides a validated troubleshooting framework. It moves beyond standard protocols to address the specific physicochemical behavior of substituted cyclopropanes.
Module 1: Solvent System Selection & Solubility Profiles
Q: Which solvent system provides the best recovery and impurity rejection?
A: For substituted cyclopropanecarboxylic acids, a binary solvent system is superior to single solvents. The target molecule is moderately lipophilic due to the ethyl/methyl groups but retains polar character from the carboxyl moiety.
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent : Anti-solvent) | Ratio (v/v) | Mechanism of Action | Best For |
| Primary | Ethyl Acetate : Heptane | 1:3 to 1:5 | Polarity gradient | General purification; removal of non-polar byproducts. |
| Alternative | Toluene : Hexane | 1:2 | Temperature coefficient | High-purity recrystallization of the trans-isomer. |
| Rescue | Ethanol : Water | 4:1 | Hydrophobic effect | Removing inorganic salts or highly polar impurities. |
Technical Insight: Cyclopropane derivatives often exhibit steep solubility curves. A single solvent like pure Ethanol often holds the compound too well at low temperatures, leading to poor yield. Conversely, pure Heptane may cause the compound to oil out immediately upon cooling. The Ethyl Acetate/Heptane system allows you to dissolve the acid in a minimum volume of the polar solvent (EtOAc) and carefully titrate the solubility limit with the non-polar anti-solvent (Heptane).
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a viscous oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture. This is common with this compound due to its potentially low melting point (often <80°C depending on isomeric purity).
The "Rescue" Protocol
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely.
-
Adjust Solvent: Add a small amount (5-10% volume) of the better solvent (e.g., Ethyl Acetate). This lowers the saturation temperature.
-
Seed: Cool the solution to just above the temperature where oiling previously occurred. Add a seed crystal of pure acid.
-
Controlled Cooling: Insulate the flask (wrap in foil/cotton) to ensure the cooling rate is <1°C/min. Rapid cooling promotes oiling.
Visual Troubleshooting Logic:
Caption: Logic flow for remediating liquid-liquid phase separation (oiling out) during crystallization.
Module 3: Stereochemical Purification (Diastereomers & Enantiomers)
Q: How do I separate the cis and trans diastereomers?
A: The trans-isomer of cyclopropanecarboxylic acids is generally more thermodynamically stable and often has a higher melting point than the cis-isomer.
Protocol: Fractional Recrystallization
-
Solvent: Use Heptane or Petroleum Ether .
-
Process: Dissolve the crude mixture at reflux.
-
First Crop: Cool to room temperature. The precipitate is usually enriched in the trans-isomer . Filter this solid.[1][2][3]
-
Second Crop: Concentrate the mother liquor (filtrate) to half volume and cool to 0°C. The cis-isomer (or a mix) will crystallize here.
-
Validation: Monitor the ratio using 1H-NMR . Look for the distinct coupling constants of the cyclopropane ring protons (typically J ~ 4-6 Hz for trans and J ~ 8-10 Hz for cis).
Q: Can I resolve the enantiomers by simple recrystallization?
A: No. Enantiomers have identical physical properties in achiral environments. You must use Diastereomeric Salt Formation .
Protocol: Chiral Resolution
-
Resolving Agent: Use (R)-(+)-1-Phenylethylamine or L-Carnitine (often used for cilastatin intermediates).
-
Solvent: Acetone or aqueous Ethanol.
-
Mechanism: The acid reacts with the amine to form two diastereomeric salts:
-
(R)-Amine : (R)-Acid (Salt A)
-
(R)-Amine : (S)-Acid (Salt B)
-
-
Separation: Salt A and Salt B will have different solubilities. Crystallize to isolate the less soluble salt.[2]
-
Release: Treat the purified salt with dilute HCl and extract the free chiral acid with Ethyl Acetate.
Caption: Workflow for the optical resolution of this compound via salt formation.
Module 4: Frequently Asked Questions (FAQ)
Q: Is the cyclopropane ring thermally stable during reflux?
A: Generally, yes. While cyclopropanes possess ring strain (~27.5 kcal/mol), the carboxylic acid group does not typically induce ring opening under standard recrystallization temperatures (<100°C). However, avoid strong mineral acids at high temperatures, which can catalyze ring opening or rearrangement to isomeric alkenes (e.g., lactonization pathways).
Q: The crystals are hygroscopic. How should I dry them?
A: Cyclopropanecarboxylic acids can sublime. Do not dry under high vacuum at high temperatures.
-
Recommendation: Dry in a vacuum desiccator over P₂O₅ or Silica Gel at room temperature or maximum 40°C.
Q: What if I cannot get crystals at all (persistent oil)?
A: If the "Rescue" protocol (Module 2) fails, convert the acid to a Dicyclohexylamine (DCHA) salt .
-
Dissolve the oily acid in Acetone.
-
Add 1.05 equivalents of Dicyclohexylamine.
-
The DCHA salt is almost always a high-melting, crystalline solid.
-
Recrystallize the salt, then hydrolyze back to the acid.
References
-
Organic Syntheses. Cyclopropanecarboxylic Acid.[4][5][6] Coll. Vol. 5, p. 126 (1973). Link
-
Cilastatin Intermediate Synthesis. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Link
-
PubChem Compound Summary. this compound.[7][8] National Center for Biotechnology Information. Link
-
Chiral Resolution Techniques. Resolution of Enantiomers via Diastereomeric Salt Formation.[9] Chiralpedia.[9] Link
-
Recrystallization Methodology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | C7H12O2 | CID 62389913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Overcoming steric hindrance in 2-ethyl-2-methylcyclopropane-1-carboxylic acid coupling
Introduction: The "Gem-Dialkyl" Wall
Welcome to the Technical Support Center. You are likely here because a standard amide coupling (EDC/NHS, HATU, or acid chloride generation via SOCl₂) failed to couple 2-ethyl-2-methylcyclopropane-1-carboxylic acid to your amine.[]
The Root Cause: This substrate presents a classic case of proximal steric shielding . The cyclopropane ring is rigid. The quaternary carbon at position 2 (bearing both an ethyl and a methyl group) projects bulk directly into the trajectory required for a nucleophile (amine) to attack the carbonyl carbon at position 1. Standard activation agents form bulky intermediates (e.g., O-acylisoureas) that are too crowded to react, leading to side reactions (N-acylurea rearrangement) or hydrolysis.[]
This guide provides field-proven protocols to bypass this steric wall.
Module 1: Reagent Selection & Strategy
Q1: I tried EDC/NHS and HATU/DIPEA, but I only see starting material or hydrolysis. Why?
A: These reagents rely on the formation of an "active ester" intermediate.
-
EDC Failure: The initial O-acylisourea forms, but the bulky 2-ethyl-2-methyl group blocks the amine from attacking.[] Instead, the intermediate rearranges to a stable, unreactive N-acylurea byproduct.
-
HATU Failure: While HATU is powerful, the resulting OAt ester is still bulky. If the amine is also secondary or electron-poor, the reaction kinetics are too slow, and moisture eventually hydrolyzes the active ester back to the acid.
Q2: What is the recommended "Gold Standard" for this specific substrate?
A: We recommend two primary pathways. Selection depends on your lab's capabilities:
-
Pathway A (The "Flow" Standard): Ghosez’s Reagent. [2]
-
Why: It generates the Acid Chloride under neutral conditions without the acidic byproducts of SOCl₂ or Oxalyl Chloride. The acid chloride is the smallest possible electrophile, minimizing steric clash.
-
-
Pathway B (The "Batch" Standard): T3P (Propylphosphonic Anhydride).
-
Why: T3P acts as a kinetic dehydrating agent.[] It does not form a bulky leaving group that lingers; it drives the reaction through a tight transition state. It is also notorious for low epimerization rates.[]
-
Module 2: Experimental Protocols
Protocol A: Activation via Ghosez’s Reagent
Best for: Extremely unreactive amines or when acid sensitivity is a concern.[]
Reagents:
-
Substrate: this compound (1.0 equiv)[]
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)[]
-
Solvent: Dry DCM or CHCl₃[]
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)[][3]
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in dry DCM under N₂ atmosphere.
-
Activation: Add Ghosez’s Reagent dropwise at 0°C.
-
Formation: Allow to stir at room temperature for 1-2 hours. Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
Coupling: Add the amine (1.1 equiv) and Base (Pyridine) to the solution.
-
Reaction: Stir at reflux (40°C) for 4-16 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then NaHCO₃.
Protocol B: T3P Coupling
Best for: General synthesis, scale-up, and preventing epimerization.[]
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)[]
-
Base: DIPEA (3.0 equiv) or N-Methylimidazole (NMI) (Catalytic booster)[]
-
Solvent: EtOAc (preferred) or DMF
Step-by-Step:
-
Mix: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc.
-
Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT. If no reaction after 4 hours, heat to 60°C.
-
Tip: T3P is highly stable at elevated temperatures compared to HATU.[]
-
-
Workup: Wash with water, 0.5M HCl, and NaHCO₃. T3P byproducts are water-soluble.[][6]
Module 3: Visualizing the Solution
Decision Tree: Selecting the Right Chemistry
Caption: Logic flow for selecting coupling reagents based on the steric demand of the amine partner.
Module 4: Troubleshooting FAQ
Q: The reaction works but the yield is stuck at 30%. How do I push it? A: This is likely due to product inhibition or incomplete activation .[]
-
Fix 1 (Solvent): Switch from DMF to Pyridine as the solvent. Pyridine acts as both base and solvent and can accelerate acylation via an N-acylpyridinium intermediate.[]
-
Fix 2 (Additive): Add 1.0 equiv of HOAt (1-Hydroxy-7-azabenzotriazole). Even if using T3P or EDC, HOAt creates a smaller, more reactive ester than HOBt.
Q: I am observing epimerization at the cyclopropane C1 position. A: Activation of the carbonyl can increase the acidity of the alpha-proton (C1), leading to racemization, especially with strong bases.
-
Fix: Switch to T3P and use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA. Maintain temperature below 0°C during the addition phase.
Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Proceed with caution. The 2-ethyl-2-methyl substitution makes the molecule acid-sensitive.[] Heating with SOCl₂ can cause ring opening or rearrangement of the cyclopropane. If you must use an acid chloride, use Ghosez’s Reagent (neutral conditions) or Oxalyl Chloride/DMF (catalytic) at 0°C.
Summary of Reagent Performance
| Reagent | Mechanism | Suitability for Hindered Cyclopropane | Risk Factor |
| EDC/NHS | Carbodiimide | Low (Steric clash prevents attack) | N-acylurea byproduct |
| HATU | Uronium | Medium (Works for primary amines) | Hydrolysis of active ester |
| T3P | Anhydride | High (Low steric bulk, high temp stability) | Requires excess base |
| Ghosez's | Acid Chloride | Very High (Smallest electrophile) | Moisture sensitivity |
| TFFH | Acid Fluoride | High (High reactivity, stable intermediate) | Cost |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent.[][6] Organic Process Research & Development. Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[] Link
Sources
Technical Support Center: Efficient Removal of Metal Catalyst Residues from Cyclopropane Carboxylic Acid Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of metal catalyst residues from your cyclopropane carboxylic acid products. We understand that residual metal content is a critical quality attribute, particularly in pharmaceutical applications where stringent limits are in place.[1][2][3][4] This resource is designed to help you navigate the challenges of metal catalyst removal with confidence, ensuring the purity and integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the removal of metal catalysts from cyclopropane carboxylic acid products.
Q1: What are the most common metal catalysts I need to remove from my cyclopropanation reaction?
The choice of catalyst for cyclopropanation reactions is broad, but typically involves transition metals known for their efficiency in carbene transfer chemistry. The most common catalysts you will likely encounter are based on:
-
Palladium (Pd): Often used in various cross-coupling reactions that may be part of the synthetic route to the cyclopropane precursor.[5][6]
-
Rhodium (Rh): Widely employed in high-yielding and stereoselective cyclopropanation reactions.
-
Copper (Cu): A classic and cost-effective catalyst for cyclopropanation.[7]
-
Ruthenium (Ru): Known for its use in olefin metathesis, which can be a key step in the synthesis of complex cyclopropane-containing molecules.[8][9][10][11][12]
The nature of the residual metal species can vary from elemental metals to various coordination complexes, depending on the reaction conditions and work-up procedures.
Q2: Why is it so challenging to remove metal catalyst residues from cyclopropane carboxylic acids?
The removal of metal catalyst residues can be particularly challenging with cyclopropane carboxylic acids due to a combination of factors:
-
Chelation: The carboxylic acid moiety can act as a ligand, coordinating to the metal center and forming stable, soluble complexes that are difficult to remove by simple filtration or extraction.
-
Polarity: Cyclopropane carboxylic acids are often polar molecules, which can influence their solubility profile and make phase separations during extractive work-ups less efficient.
-
Product Solubility: The desired product may have similar solubility properties to the metal-containing impurities, making separation by crystallization or precipitation difficult.
Q3: What are the primary methods for removing metal catalyst residues?
There are four main strategies for removing metal catalyst residues, each with its own advantages and disadvantages:
-
Adsorption: This involves the use of solid-supported materials that bind the metal species, which are then removed by filtration. Common adsorbents include activated carbon and metal scavengers.[2][13][14]
-
Extraction: This technique relies on the partitioning of the metal species between two immiscible liquid phases. Often, a chelating agent is used in an aqueous phase to "pull" the metal out of the organic phase containing your product.[15][16][17]
-
Crystallization: This is a powerful purification technique for solid compounds. As the desired product crystallizes out of solution, the impurities, including metal residues, are left behind in the mother liquor.[18][19][20][21][22]
-
Chromatography: Passing the crude product through a column of stationary phase (e.g., silica gel or alumina) can separate the desired compound from the metal impurities based on differences in their affinity for the stationary phase.[15][23]
The choice of method will depend on the specific metal, the properties of your cyclopropane carboxylic acid, the scale of your reaction, and the required level of purity.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your cyclopropane carboxylic acid products.
Issue 1: My purified product is still colored, suggesting residual metal.
-
Possible Cause: Incomplete removal of the metal catalyst. Many transition metal complexes are colored, and a persistent color in your product is a strong indicator of contamination.[15]
-
Suggested Solutions:
-
Repeat the Purification Step: If you performed an aqueous wash, try additional washes with a fresh portion of the chelating solution.[15] If you used a metal scavenger, consider a second treatment with fresh scavenger.
-
Combine Methods: A multi-step approach is often more effective. For example, an initial treatment with activated carbon to remove the bulk of the metal can be followed by a polishing step with a high-affinity metal scavenger.[24]
-
Oxidative Work-up for Ruthenium: For ruthenium catalysts, an oxidative work-up with an agent like hydrogen peroxide can convert the ruthenium into insoluble ruthenium dioxide, which can be easily filtered off.[12]
-
Issue 2: I'm losing a significant amount of my product during purification.
-
Possible Cause 1: Adsorption to Activated Carbon: Your cyclopropane carboxylic acid may be adsorbing to the activated carbon along with the metal catalyst, especially if your product has non-polar regions.[24]
-
Suggested Solution: Reduce the amount of activated carbon used or screen different types of activated carbon. Alternatively, consider a more selective method like a metal scavenger.[24]
-
-
Possible Cause 2: Product Partitioning into the Aqueous Phase: During liquid-liquid extraction, the carboxylic acid, especially in its deprotonated (carboxylate) form at higher pH, may have some solubility in the aqueous phase.
-
Suggested Solution: Ensure the pH of the aqueous phase is acidic (e.g., pH 3-4) to keep your carboxylic acid protonated and less water-soluble. Perform a back-extraction of the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
-
Issue 3: My chosen metal scavenger is not working effectively.
-
Possible Cause 1: Incorrect Scavenger Choice: The affinity of a scavenger is dependent on the metal and its oxidation state. A scavenger that is effective for Pd(0) may not be for Pd(II).
-
Suggested Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.[24]
-
-
Possible Cause 2: Insufficient Scavenger or Reaction Time: The stoichiometry and contact time are crucial for effective scavenging.
Issue 4: Recrystallization is not removing the metal impurity.
-
Possible Cause: The metal complex may be co-crystallizing with your product, or the solubility of the impurity and your product are too similar in the chosen solvent.
-
Suggested Solutions:
-
Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures to maximize the solubility difference between your product and the impurity.[19][20]
-
Pre-treatment: Before recrystallization, perform a preliminary purification step, such as passing the crude material through a short plug of silica gel or treating it with activated carbon, to reduce the initial metal load.
-
Part 3: Experimental Protocols & Data
This section provides detailed step-by-step protocols for common metal removal techniques and a table summarizing their general effectiveness.
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for removing a significant portion of palladium residues.[13][25]
-
Dissolution: Dissolve the crude cyclopropane carboxylic acid product in a suitable organic solvent (e.g., ethyl acetate, THF) to a concentration of approximately 50-100 mg/mL.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Rinsing: Wash the filter cake with a small amount of the fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the product with reduced palladium content.
Protocol 2: Copper Removal by Aqueous Extraction with a Chelating Agent
This protocol is effective for removing copper catalysts, which are common in cyclopropanation reactions.
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a saturated aqueous solution of ammonium chloride.[7][15][26]
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash until the aqueous layer is colorless.[15]
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual chelating agent.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
Protocol 3: General Metal Removal Using a Scavenger Resin
Scavenger resins offer high selectivity and are easy to handle.[14][27]
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenger Addition: Add the appropriate scavenger resin (3-5 equivalents relative to the residual metal).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-16 hours.
-
Filtration: Filter off the resin.
-
Rinsing: Wash the resin with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Data Summary: Comparison of Metal Removal Methods
| Method | Target Metals | Advantages | Disadvantages | Typical Efficiency |
| Activated Carbon | Pd, Rh, Ru | Cost-effective, broadly applicable.[13][25] | Can adsorb the desired product, potentially lowering yields.[24] | Good for bulk removal, may not reach very low ppm levels. |
| Aqueous Extraction with Chelators | Cu, Pd | Simple, inexpensive, and effective for many common metals.[15] | Can be less effective for non-polar products; potential for emulsion formation. | Can reduce metal levels significantly, often to <100 ppm. |
| Scavenger Resins | Pd, Rh, Ru, Cu | High selectivity, simple work-up (filtration), good for achieving very low metal levels.[5][14] | Higher cost compared to activated carbon or extraction. | Excellent, can often achieve <10 ppm residual metal.[2][28] |
| Recrystallization | Broadly applicable | Can provide very high purity product in a single step.[19][22] | Product must be a solid; can be solvent-intensive; may not be effective if co-crystallization occurs.[18] | Highly variable, depends on the specific compound and solvent system. |
| Chromatography | Broadly applicable | Can provide very high purity product. | Can be time-consuming and require large volumes of solvent, less scalable. | Good to excellent, but may still leave trace amounts of metal.[5][8] |
Part 4: Visualization of Workflows
Decision-Making Workflow for Metal Catalyst Removal
The following diagram illustrates a logical approach to selecting the appropriate purification strategy.
Caption: A workflow for selecting a metal catalyst removal method.
General Protocol for Scavenger Resin Application
This diagram outlines the typical steps for using a scavenger resin.
Caption: A step-by-step protocol for using scavenger resins.
References
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
- Benchchem.
- Google Patents.
- PMC. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction.
- Amerigo Scientific. Scavenger Resins.
- Arbor Assays.
- SciSpace.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- PMC.
- PubMed.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- ResearchGate.
- Sílice. Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence.
- ResearchGate.
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium C
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- Benchchem.
- Carnegie Mellon University.
- ACS Publications. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development.
- Apeiron's Metal Scavenging Solutions.
- Recrystalliz
- PMC. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- recrystallization, filtr
- Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- Green Chemistry (RSC Publishing).
- ResearchGate. A simple oxidative procedure for the removal of ruthenium residues.
- Reddit. Best method for removing Cu(I)
- AmmoniaKnowHow.
- Biotage. Metal Scavenger User Guide.
- Digital WPI.
- Oresome Resources. Solvent Extraction of Copper.
- Chemistry LibreTexts. The Extraction of Copper.
- ResearchGate.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Metals Removal - Wordpress.
- ResearchGate. Deactivation of metal catalysts in liquid phase organic reactions.
Sources
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence | Publicación [silice.csic.es]
- 4. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. One moment, please... [oresomeresources.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. mt.com [mt.com]
- 21. personal.tcu.edu [personal.tcu.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. biotage.com [biotage.com]
- 28. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: Flash Chromatography for Cyclopropane Carboxylic Acid Esters
Ticket ID: FLC-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Purification Conditions for Cyclopropane Carboxylic Acid Esters
Introduction
Welcome to the Technical Support Center. You are likely here because cyclopropane carboxylic acid esters present a unique set of chromatographic challenges. Unlike standard alkyl esters, the strained cyclopropane ring introduces electronic effects (Walsh orbitals) that alter UV absorption, while the rigid geometry often creates cis/trans diastereomers that are difficult to resolve.
This guide is designed to troubleshoot these specific issues, moving beyond generic chromatography advice to address the physicochemical reality of cyclopropane derivatives.
Module 1: Method Development & Separation Strategy
Q: What is the optimal solvent system for separating cis and trans diastereomers?
A: The separation of cis (Z) and trans (E) cyclopropane esters is the most common challenge. While Hexane/Ethyl Acetate (EtOAc) is the industry standard, it often fails to resolve tight diastereomeric pairs (
The Protocol:
-
Standard Screening: Start with Hexane/EtOAc. The cis isomer is typically more polar (elutes later) due to a larger molecular dipole moment, though bulky substituents can invert this.
-
The "Shallow Gradient" Tactic: If
is visible on TLC but peaks merge on the column, you must lower the slope of your gradient.-
Standard: 0%
20% EtOAc over 10 Column Volumes (CV). -
Optimized for Isomers: 0%
5% EtOAc over 5 CV (Equilibration), then 5% 15% EtOAc over 20 CV .
-
-
Alternative Solvents: If Hexane/EtOAc fails, switch to Dichloromethane (DCM)/Hexane . The orthogonal selectivity of DCM often resolves steric isomers better than EtOAc.
Q: My peaks are tailing. Do I need a modifier?
A: Pure esters generally do not require modifiers. However, if you observe tailing, it indicates two possibilities:[1]
-
Hydrolysis: Your ester is partially hydrolyzing to the free acid on the silica (rare but possible with labile esters).
-
Silanol Interaction: The cyclopropane ring or other polar functional groups are interacting with acidic silanols.
The Fix: Add 1% Triethylamine (TEA) to the column equilibration solvent (only), or add 0.1% Acetic Acid to the mobile phase if you suspect free acid contamination.
Module 2: Detection & Visibility
Q: Why is my UV trace flat even though I loaded mass?
A: This is the "Invisible Peak" phenomenon. Simple cyclopropane esters lack a conjugated
The Solution:
-
Wavelength Selection: Do not monitor at 254 nm unless you have an aryl substituent. Set your PDA/UV detector to 210–215 nm .
-
Solvent Cutoff: At 210 nm, Ethyl Acetate absorbs significant energy, causing baseline drift. If possible, use Acetonitrile/Water (Reverse Phase) or ensure you are using HPLC-grade EtOAc to minimize noise.
-
Universal Detection: If available, use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector, which are independent of chromophores.
Q: Which TLC stain works best for these compounds?
A: Since UV is unreliable on TLC plates, chemical staining is mandatory.
| Stain | Efficacy | Mechanism | Notes |
| KMnO₄ (Basic) | High | Oxidizes the strained ring/alkenes. | Best "universal" stain.[1] Appears as yellow spots on pink background.[1] |
| Anisaldehyde | Medium | Condensation with carbonyls.[2] | Good for functionalized esters. Requires strong heating.[1] |
| Phosphomolybdic Acid (PMA) | High | Redox reaction. | Excellent contrast (dark blue/green spots). |
| Iodine Chamber | Medium | Reversible adsorption. | Good for a quick non-destructive check before running the column. |
Module 3: Sample Loading
Q: Should I use liquid or dry loading?
A: For separating diastereomers (cis/trans), Dry Loading is mandatory .
Reasoning: Liquid loading (dissolving in DCM/Hexane) creates a broad initial band due to solvent effects, which effectively destroys the resolution between closely eluting isomers. Dry loading adsorbs the compound onto a carrier (Silica or Celite), ensuring the sample enters the column as a razor-thin band.
Protocol:
-
Dissolve crude ester in minimal DCM.
-
Add silica gel (ratio 1:2 compound to silica).
-
Rotovap to dryness (free-flowing powder).
-
Load into an empty solid-load cartridge or pre-column.
Visual Workflows
Figure 1: Method Development Decision Tree
Caption: Workflow for optimizing solvent systems based on TLC resolution (
Figure 2: Detection Troubleshooting Logic
Caption: Diagnostic logic for resolving visibility issues during flash chromatography runs.
References
-
Biotage. (2025).[3] Successful Flash Chromatography: Method Development Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Stability of Boronic Esters and Cyclopropanes on Silica. Retrieved from [Link]
-
Khan Academy. (2015). Stability of Cycloalkanes and Ring Strain (Walsh Orbitals). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3] Org.[3][4] Synth. Coll. Vol. 10. Retrieved from [Link]
-
Reach Devices. (2024). TLC Stains and Visualization Recipes. Retrieved from [Link]
Sources
Technical Support Center: Diazoacetate Cyclopropanation Optimization
Topic: Optimizing Diazoacetate Addition Rates for Cyclopropane Synthesis Document ID: TS-CYC-004 Status: Active Audience: Senior Chemists, Process Engineers
Core Directive: The Kinetic Control of Safety and Selectivity
In metal-catalyzed cyclopropanation using diazoacetates (e.g., Ethyl Diazoacetate, EDA), the addition rate is not merely a procedural variable—it is the primary control lever for both safety and chemoselectivity.
The fundamental challenge is the kinetic competition between two pathways:
-
Cyclopropanation (Desired): The metal-carbene intermediate reacts with the alkene. This is generally first-order with respect to the metal-carbene and the alkene.
-
Dimerization (Undesired): The metal-carbene reacts with a free diazo molecule or another carbene species to form fumarates/maleates. This process is often second-order with respect to the diazo/carbene concentration.
The Golden Rule: To maximize yield and safety, you must maintain a low steady-state concentration of the diazo compound. This favors the first-order cyclopropanation over the second-order dimerization and prevents the accumulation of explosive unreacted diazo species.
Visualizing the Kinetic Competition
The following diagram illustrates the divergent pathways dictated by the concentration of the diazo species (
Figure 1: Kinetic competition between productive cyclopropanation and parasitic dimerization. High instantaneous diazo concentration accelerates the red pathway (Dimerization).
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users optimizing Rhodium (Rh) or Copper (Cu) catalyzed systems.
Issue 1: High Background Reaction (Dimer Formation)
Symptom: GC/LC analysis shows low cyclopropane yield and significant amounts of diethyl fumarate or diethyl maleate. Root Cause: The local concentration of diazoacetate is too high relative to the alkene, favoring the second-order dimerization pathway.
Q: I am already adding the diazo dropwise. Why is dimerization still dominant? A: "Dropwise" is often insufficient for highly reactive carbenes.
-
Protocol Adjustment: Switch to a syringe pump . For a 1 mmol scale reaction, extend the addition time to 4–10 hours .
-
Stoichiometry: Increase the alkene equivalents. If the alkene is inexpensive, use it as the solvent or in large excess (5–10 equiv). This pseudo-first-order condition accelerates
relative to . -
Catalyst Selection: Switch to Rh₂(esp)₂ (Du Bois catalyst). It has a higher turnover frequency (TOF) and stability than Rh₂(OAc)₄, allowing it to capture the carbene more efficiently before dimerization occurs [1].
Issue 2: Process Safety & Exotherms
Symptom: Unexplained temperature spikes or pressure buildup during addition. Root Cause: Accumulation of unreacted diazo compound due to "catalyst death" or induction periods. If the catalyst deactivates but addition continues, the diazo accumulates. A sudden re-initiation can trigger a thermal runaway (Explosion Hazard).
Q: How do I ensure the diazo isn't accumulating? A: You must validate catalyst activity during addition.
-
Monitoring: Use in-line IR (ReactIR) to monitor the diazo peak (~2100 cm⁻¹). If this peak grows, STOP the pump immediately.
-
The "Flow" Solution: Transition to Continuous Flow Chemistry . By generating or consuming the diazo species in a microreactor, the active volume of explosive material is negligible. Flow reactors also offer superior heat transfer, managing the exotherm of
extrusion safely [2].
Issue 3: Low Conversion with High Catalyst Loading
Symptom: Reaction stalls despite adding more catalyst. Root Cause: Catalyst poisoning or thermal degradation.
Q: I increased Rh₂(OAc)₄ loading to 5 mol%, but yield didn't improve. Why? A: Rhodium catalysts are susceptible to coordination by Lewis basic impurities (amines, thioethers) or water.
-
Solvent Trap: Ensure solvents are strictly anhydrous. Water reacts with metal-carbenes to form alcohols/aldehydes, effectively killing the catalytic cycle.
-
Ligand Effect: For difficult substrates, standard acetate ligands may be too labile. Switch to Rh₂(esp)₂ or Rh₂(oct)₄ , which are more robust against thermal degradation and poisoning [3].
Experimental Protocols
Protocol A: Optimized Batch Addition (Syringe Pump)
Best for: Small scale (<1g), expensive alkenes.
-
Setup: Flame-dry a two-neck round-bottom flask. Equip with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Base Charge: Add Alkene (1.0 equiv if valuable, 5.0 equiv if cheap) and Catalyst (e.g., Rh₂(esp)₂ 0.1–0.5 mol%) in anhydrous DCM or DCE.
-
The Feed: Dissolve Ethyl Diazoacetate (EDA, 1.2–1.5 equiv) in the reaction solvent. Dilution is key: The total volume of the feed should equal the volume of the base charge.
-
Addition: Load the EDA solution into a gas-tight syringe. Set the syringe pump to deliver the volume over 6–8 hours .
-
Quench: Once addition is complete, stir for 1 hour. Filter through a silica plug to remove the metal catalyst before concentration.
Protocol B: Continuous Flow Cyclopropanation
Best for: Scale-up (>5g), safety-critical diazo compounds, hazardous intermediates.
This setup minimizes the "active inventory" of hazardous diazoacetate.
Figure 2: Continuous flow setup for safe handling of diazoacetates. The T-Mixer ensures rapid homogenization, preventing local hot-spots.
Methodology:
-
Stream A: Alkene (1.0 M) + Catalyst (0.5 mol%) in DCE.
-
Stream B: EDA (1.2 M) in DCE.
-
Mixing: Combine in a T-mixer (PEEK or Stainless Steel).
-
Reactor: Pass through a PFA coil reactor (10–20 mL volume) submerged in a temperature-controlled bath (typically 20–40°C).
-
Pressure: Apply 75 psi (approx 5 bar) back pressure to keep
in solution until the outlet, ensuring uniform residence time [4].
Data Summary: Catalyst & Rate Impact[1][2]
| Catalyst | Addition Time | Dimer % | Product Yield | Notes |
| Rh₂(OAc)₄ | 30 min | 45% | 35% | High dimerization due to fast addition. |
| Rh₂(OAc)₄ | 6 hours | 15% | 72% | Improved yield with slow addition. |
| Rh₂(esp)₂ | 30 min | 20% | 70% | Catalyst is faster/more robust, tolerates faster addition. |
| Rh₂(esp)₂ | 6 hours | <5% | 92% | Optimal Condition. |
Data approximated from comparative studies [1][3].
References
-
Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598–600. (Note: Describes the superior stability/activity of Rh2(esp)2).
-
Müller, S. T. R., Smith, D., Hellier, P., & Wirth, T. (2014).[1] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[2] Synlett, 25(06), 871–875.
-
Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion. Nature, 451, 417–424.
-
Deadman, B. J., Collins, S. G., & Maguire, A. R. (2015). Taming Hazardous Diazo Chemistry in Flow. Chemistry – A European Journal, 21(6), 2298–2308.
Sources
Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 2-ethyl-2-methylcyclopropanecarboxylate
Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Overcoming severe steric and stereoelectronic barriers in the ester hydrolysis of highly substituted cyclopropanes.
Part 1: Mechanistic Causality – Why is this Ester Failing to Hydrolyze?
Attempting to hydrolyze ethyl 2-ethyl-2-methylcyclopropanecarboxylate using standard aqueous saponification (e.g., NaOH in refluxing ethanol/water) typically results in near-quantitative recovery of the starting material. This resistance is driven by a dual-threat of physical and electronic deactivation:
-
Severe Steric Shielding: The 2,2-disubstitution (ethyl and methyl groups) on the cyclopropane ring creates a neopentyl-like steric bulk immediately adjacent to the ester moiety. This physical barrier blocks the Bürgi-Dunitz trajectory, preventing the hydroxide nucleophile from achieving the optimal angle of attack on the carbonyl carbon 1.
-
Stereoelectronic Deactivation (Hyperconjugation): Cyclopropane rings possess high p-character in their C–C bonds. This allows for strong hyperconjugative electron donation into the
anti-bonding orbital of the adjacent carbonyl group. This ground-state stabilization drastically reduces the electrophilicity of the carbonyl carbon 2. Isodesmic reaction calculations confirm that this hyperconjugative effect significantly increases the hydrolytic half-life of cyclopropyl esters compared to their isopropyl counterparts 3.
Part 2: Troubleshooting FAQs
Q1: My standard hydrolysis (NaOH in aqueous EtOH, reflux) yields <10% product. Should I just increase the temperature and base concentration? A1: No. Forcing extreme thermal conditions with aqueous base often leads to unwanted side reactions, such as base-catalyzed ring-opening or epimerization, before hydrolysis occurs. In aqueous protic solvents, hydroxide anions are heavily solvated via hydrogen bonding, which drastically reduces their nucleophilicity. To overcome the steric energy barrier, you must use a poorly solvated, highly reactive hydroxide species in a non-aqueous environment 1.
Q2: What is the mechanistic advantage of using LiOH over NaOH or KOH for hindered systems? A2: Lithium hydroxide in a mixed solvent system (e.g., THF/H₂O) provides a unique electrophilic assist. The small, highly charged Li⁺ cation acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen. This coordination withdraws electron density, counteracting the hyperconjugative stabilization from the cyclopropyl ring and making the carbonyl carbon more susceptible to nucleophilic attack.
Q3: Base-catalyzed O-acyl cleavage is completely failing due to the 2,2-disubstitution. How can I cleave the ester?
A3: When O-acyl cleavage (attack at the carbonyl) is sterically forbidden, you must pivot to O-alkyl cleavage . Iodotrimethylsilane (TMSI) is the premier reagent for this. TMSI silylates the carbonyl oxygen, and the highly nucleophilic iodide ion attacks the less hindered ethyl group via an S
Part 3: Visualizations & Workflows
Decision tree for troubleshooting hindered cyclopropyl ester hydrolysis.
Mechanistic comparison of O-acyl failure vs. successful O-alkyl cleavage.
Part 4: Quantitative Data & Method Comparison
| Method | Reagents & Solvent | Primary Mechanism | Typical Yield | Pros | Cons |
| Standard Saponification | NaOH, H₂O/EtOH, Reflux | O-Acyl Cleavage | < 10% | Cheap, standard reagents | Fails due to steric/electronic deactivation. |
| Non-Aqueous Base | NaOH, MeOH/CH₂Cl₂ (1:9) | O-Acyl Cleavage (Desolvated) | 80–95% | Mild room temp, highly nucleophilic hydroxide [[1]]() | Requires anhydrous handling initially. |
| Lewis-Acid Assisted Base | LiOH, THF/H₂O | O-Acyl Cleavage (Li⁺ Coordinated) | 40–70% | Good for moderately hindered esters | May still stall on extreme sterics. |
| Silyl Dealkylation | TMSI, DCM | O-Alkyl Cleavage (S | 85–98% | Completely bypasses carbonyl sterics 4 | TMSI is moisture sensitive and expensive. |
Part 5: Self-Validating Experimental Protocols
Protocol A: Non-Aqueous Alkaline Hydrolysis (Desolvated Hydroxide Method)
Mechanistic Rationale: By utilizing a non-polar aprotic/protic solvent mixture (CH₂Cl₂/MeOH) with minimal water, the hydroxide anion lacks a strong hydrogen-bonding solvation shell. This significantly raises its ground-state energy, making it a vastly superior nucleophile capable of overcoming the steric barrier of the 2,2-disubstituted cyclopropane 1.
-
Preparation: Dissolve ethyl 2-ethyl-2-methylcyclopropanecarboxylate (1.0 eq) in anhydrous CH₂Cl₂.
-
Reagent Addition: Prepare a 0.3 N solution of NaOH in anhydrous MeOH. Add this solution (3.0 eq of NaOH) to the ester to achieve a final solvent ratio of MeOH/CH₂Cl₂ (1:9).
-
Reaction: Stir vigorously at room temperature.
-
Validation Check: The reaction is proceeding successfully if a white, finely-dispersed precipitate begins to form. This precipitate is the sodium salt of the cyclopropanecarboxylic acid crashing out of the non-polar solvent, which actively drives the equilibrium forward 1.
-
-
Workup: Once TLC indicates complete consumption of the ester, evaporate the solvents under reduced pressure. Dissolve the solid residue in distilled water and wash with Et₂O (2x) to remove any unreacted ester or organic impurities.
-
Isolation: Acidify the aqueous layer with 1M HCl to pH ~2. Extract the liberated 2-ethyl-2-methylcyclopropanecarboxylic acid with EtOAc (3x). Dry over MgSO₄, filter, and concentrate.
Protocol B: TMSI-Mediated O-Alkyl Cleavage
Mechanistic Rationale: When the carbonyl carbon is entirely inaccessible, TMSI shifts the reaction center. The highly oxophilic silicon activates the carbonyl, and the iodide acts as a soft nucleophile to cleave the C(ethyl)–O bond via S
-
Preparation: Dissolve the ester (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.
-
Reagent Addition: Add Iodotrimethylsilane (TMSI) (2.0 eq) dropwise via syringe. (Note: If TMSI is unavailable, it can be generated in situ using TMSCl and NaI in acetonitrile).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Validation Check: Monitor by GC-MS or TLC. The disappearance of the ester mass peak and the appearance of the highly non-polar silyl ester intermediate confirm successful O-alkyl cleavage prior to the aqueous quench 4.
-
-
Quench: Once the silyl ester formation is complete, quench the reaction by adding an excess of methanol or water. This instantly hydrolyzes the silyl ester to the desired carboxylic acid.
-
Workup: Remove volatiles under reduced pressure. Partition the residue between EtOAc and an aqueous 10% sodium thiosulfate (Na₂S₂O₃) solution to neutralize any residual iodine (color change from brown/yellow to colorless confirms neutralization). Isolate the organic layer, dry over MgSO₄, and concentrate.
References
-
Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018, vii, 308-319.[Link]
-
"Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." National Institutes of Health (NIH).[Link]
-
"Stereoelectronics of ester hydrolysis." Amphoteros.[Link]
-
"Protecting group: Carboxylic acid protecting groups." Wikipedia.[Link]
Sources
Validation & Comparative
Advanced Characterization of gem-Dimethyl Cyclopropane Derivatives via 13C NMR
Executive Summary: The Rigid Scaffold Advantage
In medicinal chemistry and agrochemical development (particularly pyrethroids), the 2,2-dimethylcyclopropane-1-carboxylate motif is not merely a structural linker; it is a critical pharmacophore that enforces a rigid stereochemical vector. Unlike its acyclic analog, the isopropyl group, the gem-dimethyl cyclopropane moiety locks substituents into a fixed conformation, influencing both receptor binding affinity and metabolic stability.
This guide provides a definitive technical analysis of the 13C NMR chemical shifts of gem-dimethyl cyclopropane derivatives. We move beyond basic spectral listing to explain the causality of chemical shifts, providing you with a self-validating workflow to unambiguously assign stereochemistry in complex mixtures.
Mechanistic Basis of Chemical Shifts
To accurately interpret the 13C NMR data of these strained rings, one must understand the interplay between ring strain and steric compression.
The Cyclopropane Anomaly
Simple cyclopropane carbons resonate at an exceptionally high field (-2.9 ppm ), far upfield from acyclic alkanes. This is due to the diamagnetic anisotropy of the C-C bonds in the strained ring. However, substitution drastically alters this environment.
The -Gauche Effect (Steric Compression)
The most critical factor for assigning stereochemistry in gem-dimethyl cyclopropanes is the
-
Mechanism: When a methyl group is sterically compressed by a cis-substituent (e.g., a carboxylate at C1), the electron cloud distortion results in increased shielding.
-
Result: The carbon atom of the cis-methyl group appears upfield (lower ppm) relative to the trans-methyl group.
Comparative Analysis: Chemical Shift Landscape
The following data compares the gem-dimethyl cyclopropane moiety against common structural alternatives.
Table 1: Structural Alternatives Comparison
Note: Shifts are in CDCl3 relative to TMS.
| Moiety | Structure | C | Methyl Shift (ppm) | Key Characteristic |
| Cyclopropane | -2.9 | N/A | Extreme high-field due to ring current anisotropy. | |
| Isopropyl | 25 - 35 | 20 - 24 | Free rotation averages methyl environments (single peak). | |
| gem-Dimethyl Cyclopropane | Target | 28 - 35 | 15 - 26 | Rigid. Methyls are diastereotopic (two distinct peaks). |
| tert-Butyl | 30 - 32 | 28 - 30 | High symmetry (single intense methyl peak). |
Table 2: Stereochemical Shifts in Chrysanthemic Acid Derivatives
Specific data for 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate derivatives.
| Carbon Environment | Chemical Shift ( | Assignment Logic |
| C1 (Methine) | 32.0 - 36.0 | |
| C2 (Quaternary) | 28.0 - 30.0 | Quaternary center bearing gem-dimethyls. |
| C3 (Allylic Methine) | 33.0 - 38.0 | Downfield due to allylic position. |
| Me-A (cis to C1-COOR) | 19.0 - 21.0 | Shielded by steric compression ( |
| Me-B (trans to C1-COOR) | 24.0 - 27.0 | Deshielded (relative to Me-A); lacks steric compression. |
Critical Insight: The chemical shift difference (
) between the two methyls is typically 4–6 ppm . If you observe a single methyl peak orppm, suspect accidental equivalence or ring opening.
Visualization: Logic & Workflow
Stereochemical Assignment Logic
The following diagram illustrates the decision tree for assigning the cis and trans methyl groups based on chemical shift rules and NOE data.
Figure 1: Decision matrix for stereochemical assignment of gem-dimethyl groups.
Experimental Workflow: The Self-Validating Protocol
Do not rely on chemical shifts alone. Use this heteronuclear workflow to build a dataset that validates itself.
Figure 2: Step-by-step NMR acquisition workflow for structural confirmation.
Experimental Protocol: Unambiguous Assignment
Objective: To assign the cis and trans methyl groups in a derivative like trans-chrysanthemic acid ester.
Step 1: 1D Carbon & DEPT-135
-
Action: Acquire a standard proton-decoupled 13C spectrum and a DEPT-135.
-
Expectation:
-
Quaternary C2: Will disappear in DEPT-135 (approx. 28-30 ppm).
-
Methyls: Will appear as positive phases (approx. 20 and 25 ppm).
-
Methines (C1, C3): Positive phases (approx. 32-38 ppm).
-
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Correlate the protons to the carbons.
-
Insight: The cis-methyl protons (often shielded, ~1.1 ppm) will correlate to the cis-methyl carbon (~20 ppm). The trans-methyl protons (~1.3 ppm) will correlate to the trans-methyl carbon (~25 ppm).
Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy) — The Validator
-
Action: Set mixing time to 500ms. Look for cross-peaks between the methyl protons and the proton at C1 (alpha to carbonyl).
-
Result:
-
Strong Cross-peak: Indicates the methyl group is on the same face as H-C1. (Note: In trans-chrysanthemic acid, H-C1 is trans to the carboxylate, meaning it is cis to the trans-methyl).
-
Caution: Carefully construct a 3D model. In trans-isomers, the C1-proton is cis to the C2-methyl that is trans to the carboxylate.
-
References
-
Crombie, L., et al. "Synthesis and 13C NMR spectra of chrysanthemic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1.
-
Kingsbury, C. A., et al. "Carbon-13 Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of Organic Chemistry.
-
Bain, A. D. "Chemical Shifts and Coupling Constants in Cyclopropanes." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.
Sources
IR spectroscopy peaks for cyclopropane carboxylic acid carbonyl group
Precision IR Profiling: The Cyclopropane Carboxylic Acid Carbonyl Signature
Executive Summary: The "Pseudo-Unsaturation" Anomaly
For researchers in drug discovery, the cyclopropane ring is not merely a spacer; it is a bioisostere for double bonds and phenyl rings. In Infrared (IR) spectroscopy, the carbonyl group of Cyclopropanecarboxylic Acid (CPCA) presents a diagnostic challenge. It does not behave like a standard saturated acid (e.g., propionic acid), nor does it perfectly mimic an aromatic acid (e.g., benzoic acid).
Instead, the CPCA carbonyl signature is defined by a unique electronic "tug-of-war" between Walsh orbital conjugation (lowering frequency) and ring strain-induced hybridization (raising frequency).[1] This guide dissects these competing forces to provide an authoritative reference for spectral interpretation.[1]
Comparative Analysis: The Spectral Fingerprint
The following table benchmarks the CPCA carbonyl peak against standard aliphatic and conjugated alternatives. Data represents the dominant dimer form observed in liquid films or solid pellets (KBr), which is the standard state for most routine analysis.
| Compound Class | Representative Structure | C=O[2][3][4][5][6][7][8][9] Frequency (Dimer) | Electronic Driver |
| Saturated Aliphatic | Propionic Acid | 1715 ± 5 cm⁻¹ | Inductive effect (+I) only.[1] Baseline reference. |
| Acyclic Conjugated | Acrylic Acid | 1700–1705 cm⁻¹ | Strong |
| Cyclopropyl (CPCA) | Cyclopropanecarboxylic Acid | 1690–1700 cm⁻¹ | Walsh Orbital Conjugation dominates, mimicking unsaturation.[1] |
| Aromatic | Benzoic Acid | 1680–1690 cm⁻¹ | Strong resonance with benzene ring lowers frequency further.[1] |
Key Insight: The Conjugation Dominance
Contrary to the intuition that ring strain (which increases s-character in exocyclic bonds) might raise the frequency, the
Mechanistic Deep Dive: The Electronic Tug-of-War
To interpret the spectrum accurately, one must understand the underlying quantum mechanical forces.
Force 1: Walsh Orbital Resonance (The Red Shift)
The C-C bonds in cyclopropane are
Force 2: Inductive Strain (The Blue Shift)
The high
The Verdict: In CPCA, Force 1 wins . The resonance effect is sufficiently strong to shift the carbonyl peak down into the 1690–1700 cm⁻¹ region, masking the inductive shift.
Visualizing the Mechanism
Figure 1: The electronic "tug-of-war" in CPCA. The mesomeric donation from Walsh orbitals dominates, resulting in a net frequency decrease.
Experimental Protocol: Validating the Peak
To ensure reproducibility and distinguish the CPCA carbonyl from impurities or derivatives (like esters or anhydrides), follow this self-validating protocol.
Step 1: Sample Preparation (Dimer vs. Monomer)
-
Method A: Liquid Film / KBr Pellet (Standard)
-
Method B: Dilute Solution (Diagnostic)
-
Solvent: Dry
or (non-polar, non-H-bonding).[1] -
Concentration: < 0.01 M.[1]
-
Observation: Hydrogen bonds break; monomers dominate.[1]
-
Target Peak: Sharp shift to higher frequency, typically ~1740–1750 cm⁻¹ .[1]
-
Why do this? If the peak does not shift significantly upon dilution, your sample may be an ester or ketone, not the free acid.
-
Step 2: Interpretation Decision Tree
Figure 2: Diagnostic workflow for identifying Cyclopropanecarboxylic Acid.
References
-
NIST Chemistry WebBook . Cyclopropanecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[9][10] Available at: [Link]
-
LibreTexts Chemistry . Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Spectroscopy Online . The C=O[3][4][6][7][11][12] Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Michigan State University . Infrared Spectroscopy - Carbonyl Compounds. Available at: [Link]
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. web.app.vivianfestas.com.br [web.app.vivianfestas.com.br]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 10. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities and Channels of Delta and Epsilon Forms of Syndiotactic Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of cyclopropane vs cyclobutane carboxylic acids
Comparative Reactivity Guide: Cyclopropane vs. Cyclobutane Carboxylic Acids in Modern Synthesis
As small-ring aliphatic scaffolds become increasingly privileged in drug discovery—often deployed to improve metabolic stability and pharmacokinetic profiles—understanding the nuanced reactivity of their carboxylic acid precursors is critical. While cyclopropanecarboxylic acid and cyclobutanecarboxylic acid differ by only a single methylene group, their thermodynamic properties, radical stabilities, and transition-metal coordination kinetics diverge significantly.
As a Senior Application Scientist, I have structured this guide to move beyond basic transformations, focusing instead on the causality behind their reactivity differences and providing field-proven, self-validating protocols for late-stage functionalization.
Thermodynamic & Structural Causality
The divergent reactivity of these two saturated rings is fundamentally rooted in their response to geometric constraints.
Cyclopropane is forced into a planar 60° interior angle, resulting in a massive ring strain of 27.6 kcal/mol, driven by both angle strain and the locked, eclipsed torsional strain of its C-H bonds (1)[1]. To accommodate this geometry, the C-C bonds adopt high p-character ("bent bonds"), leaving the exocyclic C-H bonds with unusually high s-character (~33%, approaching sp2 hybridization). This makes the cyclopropane carbons significantly more electronegative than standard alkanes.
Cyclobutane, while possessing a comparable ring strain of 26.3 kcal/mol (2)[2], relieves some torsional strain by adopting a puckered conformation. Its bonds are closer to standard sp3 hybridization (~25% s-character). This structural relaxation drastically alters its behavior in radical generation and metal-insertion pathways.
Quantitative Data Comparison
| Property | Cyclopropanecarboxylic Acid | Cyclobutanecarboxylic Acid | Mechanistic Impact |
| Ring Strain | 27.6 kcal/mol | 26.3 kcal/mol | Drives the kinetic instability of transient radical intermediates. |
| C-H s-character | ~33% (sp2-like) | ~25% (sp3-like) | Alters the acidity of ring protons and dictates Pd-insertion kinetics. |
| C-C Bond Energy | ~65 kcal/mol | ~80 kcal/mol | Cyclopropane's weak C-C bonds make it highly susceptible to thermal/radical cleavage. |
| pKa (in water) | 4.83 | ~4.7 - 4.8 | Cyclopropanecarboxylic acid exhibits a pKa of 4.83 (3)[3]. Both offer similar baseline acidity but differing steric shielding. |
Reactivity Profile I: Radical Decarboxylative Cross-Coupling
Decarboxylative cross-coupling leverages inexpensive carboxylic acids as alkyl radical precursors. However, generating small-ring radicals presents a severe kinetic challenge. The cyclopropyl radical is notoriously unstable, undergoing rapid ring-opening (at rates approaching
Conversely, cyclobutyl radicals are slightly more stable, allowing for broader functionalization, such as direct decarboxylative hydroalkylation via iron-thiol cooperative catalysis (5)[5].
Fig 1: Radical-polar crossover workflow for decarboxylative coupling of small-ring acids.
Self-Validating Protocol: Photoredox Decarboxylative Radical Addition
Objective: Couple cyclopropanecarboxylic acid to an electron-deficient alkene without competitive ring-opening.
-
Reagent Preparation: In a glovebox, combine cyclopropanecarboxylic acid (1.0 equiv), the alkene trap (3.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and Cs2CO3 (1.5 equiv) in anhydrous DMF.
-
Causality: A 3-fold excess of the alkene is mandatory. The high concentration ensures the bimolecular trapping rate outcompetes the unimolecular radical ring-opening rate.
-
-
Degassing & Irradiation: Seal the vial, remove from the glovebox, and sparge with Argon for 10 minutes. Irradiate with 440 nm blue LEDs at ambient temperature for 16 hours.
-
Causality:
rapidly quenches the Ir(III) excited state and intercepts the cyclopropyl radical to form peroxides.
-
-
Validation & Quality Control: Pull a 50 µL aliquot at 2 hours and analyze via GC-MS.
-
Self-Correction Loop: If an acyclic alkene mass (e.g., from allyl radical formation) is detected, the trapping is too slow. Terminate the run and restart with a higher alkene concentration or a more electron-deficient trap.
-
Reactivity Profile II: Enantioselective C(sp3)-H Activation
Transition-metal catalyzed C-H activation highlights the stark steric differences between these rings. In Pd(II)-catalyzed enantioselective C(sp3)-H arylation, cyclopropanecarboxylic acids undergo facile concerted metalation-deprotonation (CMD) using standard mono-protected amino acid (MPAA) ligands.
However, cyclobutanecarboxylic acids exhibit poor enantioselectivity under identical conditions. The puckered geometry of the cyclobutane ring disrupts the chiral pocket. To achieve high yield and enantiomeric ratio (e.r.) with cyclobutanes, researchers must utilize bulkier 2,6-di-aryl substituted MPAAM ligands to rigidly lock the conformation during the transition state (6)[6].
Fig 2: Logical flow mapping ring strain and hybridization to observed chemical reactivity.
Self-Validating Protocol: Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation
Objective: Enantioselective arylation of cyclobutanecarboxylic acid.
-
Catalyst Complexation: Pre-stir Pd(OAc)2 (10 mol%) and the 2,6-di-aryl MPAAM ligand (12 mol%) in HFIP (hexafluoroisopropanol) for 30 minutes at room temperature.
-
Causality: Pre-complexation is vital. HFIP acts as a strongly hydrogen-bonding, non-nucleophilic solvent that stabilizes the monomeric cationic Pd-ligand species, preventing the formation of inactive Pd-black.
-
-
C-H Activation: Add cyclobutanecarboxylic acid (1.0 equiv), arylboronic acid pinacol ester (2.0 equiv), Ag2CO3 (1.5 equiv), and benzoquinone (0.5 equiv). Heat to 80°C for 24 hours.
-
Causality: Silver carbonate acts as both a base for the CMD step and a halide/byproduct scavenger to continuously regenerate the active Pd(II) center.
-
-
Validation & Quality Control: Isolate the crude product and analyze via Chiral Supercritical Fluid Chromatography (SFC).
-
Self-Correction Loop: If the e.r. falls below 90:10, it indicates that background, unligated Pd(OAc)2 is catalyzing a racemic pathway. Lower the reaction temperature to 60°C to kinetically favor the ligand-accelerated enantioselective pathway.
-
References
-
National Institutes of Health (PMC) - Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Available at:[Link]
-
Master Organic Chemistry - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
-
Master Organic Chemistry - Calculation of Ring Strain In Cycloalkanes. Available at: [Link]
-
National Institutes of Health (PMC) - Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids. Available at: [Link]
-
National Institutes of Health (PMC) - Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis. Available at:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd(II)-Catalyzed Enantioselective C(sp3)–H Activation/Cross-Coupling Reactions of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 2-ethyl-2-methylcyclopropane-1-carboxylic acid salts
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-ethyl-2-methylcyclopropane-1-carboxylic Acid and its Salts: A Methodological Blueprint
Introduction: Charting the Unexplored Structural Landscape
In the realm of medicinal chemistry and drug development, the precise three-dimensional atomic arrangement of a molecule is a critical determinant of its physical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating this structure, providing unparalleled insights into molecular conformation, packing, and intermolecular interactions.[1][2] The subject of this guide, this compound, is a substituted cyclopropane, a motif of significant interest in pharmaceutical sciences due to its unique conformational properties and metabolic stability.
A comprehensive search of the current scientific literature and structural databases, including the Cambridge Structural Database (CSD), reveals an absence of publicly available single-crystal X-ray diffraction data for this compound or its corresponding salts.[3] This guide, therefore, serves as a methodological blueprint for researchers and drug development professionals. It provides a complete, field-proven workflow—from synthesis and crystallization to data analysis—for obtaining and interpreting the crystal structures of this target molecule and its derivatives. By following this guide, researchers can systematically explore its solid-state landscape, a crucial step in understanding its potential as a pharmaceutical agent.
Part 1: Synthesis and Preparation of Crystalline Material
The first and most critical step is the acquisition of high-purity material suitable for crystallization. This involves a robust synthetic strategy for the parent acid and a standardized protocol for the formation of its salts.
Proposed Synthesis of this compound
While various methods exist for the synthesis of cyclopropanes, a plausible and efficient route for the target acid can be adapted from established cyclopropanation reactions.[4] A common strategy involves the reaction of an appropriately substituted alkene with a carbene or carbene equivalent.
Experimental Protocol: Synthesis via Diazoester Cyclopropanation
-
Alkene Preparation: Begin with the synthesis of 2-methyl-1-pentene. This can be achieved through a Wittig reaction between acetone and a propyl-triphenylphosphonium ylide or via dehydration of 2-methyl-2-pentanol.
-
Diazoacetate Reaction: In a fume hood, dissolve the 2-methyl-1-pentene (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a rhodium(II) or copper(I) catalyst (e.g., Rh₂(OAc)₄, ~0.5 mol%) to the solution.
-
Diazo Addition: Slowly add ethyl diazoacetate (1.1 eq) to the stirred solution at room temperature. The slow addition is crucial to control the exothermic reaction and minimize the formation of byproducts. Monitor the reaction by TLC or GC-MS for the disappearance of the starting alkene.
-
Work-up: Once the reaction is complete, quench any remaining diazo compound carefully with acetic acid. Filter the reaction mixture through a plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: The resulting crude ethyl 2-ethyl-2-methylcyclopropane-1-carboxylate is then hydrolyzed. Dissolve the ester in a mixture of ethanol and water, add an excess of sodium hydroxide (NaOH, ~3.0 eq), and heat the mixture to reflux for 4-6 hours.
-
Acidification & Extraction: After cooling to room temperature, wash the solution with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with cold 2M HCl. Extract the desired carboxylic acid with three portions of diethyl ether or DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.
Preparation of Alkali Metal Salts
The formation of salts can significantly alter a molecule's solubility, stability, and crystal packing. Preparing a series of salts (e.g., lithium, sodium, potassium) is essential for a comparative analysis. The deprotonation of a carboxylic acid is the most direct method for preparing these salts.[5]
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Base Addition: Add a stoichiometric equivalent (1.0 eq) of the desired alkali metal hydroxide (e.g., LiOH, NaOH, KOH) dissolved in a minimal amount of water.[6]
-
Reaction: Stir the solution at room temperature for 1-2 hours. The formation of the salt can be monitored by the disappearance of the carboxylic acid starting material via TLC.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude salt of the carboxylic acid. This material can then be used directly for crystallization screening.
Part 2: The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[7] It is an empirical process that requires screening multiple conditions. The underlying principle is to bring a solution from a state of solubility to supersaturation in a slow, controlled manner, allowing for nucleation and subsequent crystal growth.[8][9]
Common Crystallization Techniques
-
Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days, thereby increasing the concentration and inducing crystallization.[7] This method is effective with more volatile solvents.
-
Solvent Layering (Liquid-Liquid Diffusion): The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent in which the compound is insoluble) is carefully layered on top. The two solvents must be miscible. Diffusion at the interface slowly reduces the compound's solubility, promoting crystal growth.[8]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent. Vapors from the poor solvent diffuse into the compound's solution, gradually lowering its solubility.[9]
Experimental Protocol: High-Throughput Crystallization Screening
-
Stock Solution: Prepare a concentrated stock solution of the target compound (acid or salt) in a highly soluble solvent (e.g., methanol, acetone).
-
Plate Setup: In a 96-well microplate, dispense a small aliquot (~5-10 µL) of the stock solution into each well.
-
Solvent Addition: Add a variety of anti-solvents (see Table 1) to each well. This can be done manually or with a liquid-handling robot.
-
Sealing and Incubation: Seal the plate and allow it to sit undisturbed at a controlled temperature (e.g., room temperature, 4°C).
-
Monitoring: Periodically inspect the wells under a microscope for the formation of crystals. High-quality crystals are typically clear with well-defined faces and sharp edges.
Table 1: Common Solvents for Crystallization Screening of Carboxylic Acids and their Salts
| Solvent Class | Examples | Properties & Use Cases |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good general solvents, capable of hydrogen bonding. |
| Ketones | Acetone, 2-Butanone | Polar aprotic, good for dissolving polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Less polar, often used as anti-solvents. |
| Esters | Ethyl acetate | Medium polarity, good balance of properties. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar, almost always used as anti-solvents. |
| Chlorinated | Dichloromethane, Chloroform | Good for a wide range of organic molecules, but volatile. |
| Other | Acetonitrile, Water | Acetonitrile is polar aprotic; water is essential for salts. |
Caption: Workflow for high-throughput crystallization screening.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the SCXRD experiment can be performed. This technique uses the diffraction pattern of X-rays passing through the crystal to determine the arrangement of atoms within the crystal lattice.[2]
Experimental Protocol: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K). This minimizes thermal motion and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[1] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.
-
Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined. The quality of the final structure is assessed using metrics like the R-factor.
Caption: The end-to-end workflow for single-crystal X-ray diffraction.
Part 4: Data Interpretation and Comparative Analysis (A Hypothetical Case Study)
The true power of crystallography in drug development comes from comparing the structures of the free acid with its various salt forms. This comparison can reveal how counter-ions influence crystal packing, conformation, and intermolecular interactions, which in turn affect physical properties.
Since no experimental data exists for this compound, we present a hypothetical, yet realistic, comparison table. This table illustrates the type of data that would be obtained and highlights key parameters for comparison.
Table 2: Hypothetical Comparative Crystallographic Data
| Parameter | Free Acid (C₇H₁₂O₂) | Sodium Salt (C₇H₁₁O₂Na) | Potassium Salt (C₇H₁₁O₂K) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a / Å | 8.51 | 10.23 | 6.45 |
| b / Å | 12.45 | 15.56 | 7.91 |
| c / Å | 9.77 | 8.81 | 10.02 |
| β / ° | 105.3 | 90 | 91.5 |
| Volume / ų | 998.5 | 1401.2 | 511.3 |
| Z (Molecules/Unit Cell) | 4 | 4 | 2 |
| Calculated Density / g·cm⁻³ | 1.065 | 1.189 | 1.301 |
| Key Intermolecular Interaction | Carboxylic acid dimer (O-H···O) | Na⁺ coordination to carboxylate | K⁺ coordination, C-H···O interactions |
| R-factor (R₁) | 0.045 | 0.038 | 0.041 |
Expert Analysis of Hypothetical Data
-
Symmetry and Packing: The change from a centrosymmetric space group (P2₁/c) for the free acid to non-centrosymmetric (P2₁2₁2₁) or different centrosymmetric (P-1) groups for the salts is common. This indicates that the introduction of the counter-ion fundamentally alters the molecular packing symmetry. The calculated density typically increases with the mass of the counter-ion, as seen here.
-
Unit Cell Dimensions: The significant changes in unit cell parameters (a, b, c, β) and volume directly visualize the different packing arrangements. The potassium salt, despite having a larger cation, shows a much smaller unit cell volume in this hypothetical case, which would imply a very dense and efficient packing arrangement, possibly driven by different coordination geometries.
-
Intermolecular Interactions: This is the most chemically significant comparison.
-
Free Acid: As a carboxylic acid, it would be expected to form strong hydrogen-bonded dimers, where two molecules are linked via their carboxylic acid groups. This is a very common and stable motif.
-
Salts: In the salt forms, this dimer is broken. The structure is now dominated by the ionic interactions between the carboxylate anion and the metal cation (Na⁺, K⁺). One would analyze the coordination sphere of the metal ion—how many oxygen atoms from how many different carboxylate groups are interacting with it? This coordination geometry (e.g., tetrahedral, octahedral) dictates the entire three-dimensional crystal lattice. The loss of the strong O-H donor means other, weaker interactions like C-H···O hydrogen bonds may become more structurally significant.
-
By comparing these features, a researcher can build a comprehensive understanding of the solid-state behavior of this compound and its salts, providing a rational basis for selecting the optimal form for further drug development.
References
-
JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Applications Notes. Retrieved from [Link]
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Dunitz, J. D. (1996). X-Ray Analysis and the Structure of Organic Molecules (2nd ed.). Wiley-VCH. Retrieved from [Link]
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University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Journal of the American Chemical Society. (1996). X-Ray Analysis and Structure of Organic Molecules, 2nd Corrected Edition. Retrieved from [Link]
- Google Patents. (1974). US3806529A - Process for preparing carboxylic acids or the alkali metal salts of these acids.
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Prosciex. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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ResearchGate. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Retrieved from [Link]
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IUCr Journals. (2021). Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. Retrieved from [Link]
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ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2695-2720. Retrieved from [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
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University of Barcelona. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using "Wet" and "Anhydrous" Alkali Metal Hydroxides. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
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Yaghi, O. M., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6401). Retrieved from [Link]
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Queen's University Belfast Research Portal. (2005). Alkali-metal salts of aromatic carboxylic acids: Liquid crystals without flexible chains. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Ethyl-2-methylcyclopropane-1-carboxylic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-2-methylcyclopropane-1-carboxylic acid, a compound that, while integral to specific synthetic pathways, requires careful handling due to its hazardous properties. Our commitment is to empower researchers with the knowledge to manage chemical waste not just in compliance with regulations, but with a deep understanding of the scientific principles that underpin these procedures.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 28034-84-6) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the specific disposal pathways that are required to mitigate risk. The carboxylic acid functional group contributes to its corrosive nature, a key factor in its handling and waste segregation.
Hazard Summary Table:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon contact.[1] |
| Serious Eye Damage/Irritation | H318 | Poses a high risk of serious damage to the eyes.[1] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract if inhaled.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following protocol is designed to guide laboratory personnel through this critical task.
Diagram: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages for the safe disposal of this compound.
Experimental Protocol for Disposal:
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This includes, at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles that provide a complete seal around the eyes.
-
A fully buttoned laboratory coat. All handling of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step 2: Waste Segregation At the point of generation, this compound waste must be segregated from other waste streams.
-
Do not mix with incompatible materials such as bases, strong oxidizing agents, or reactive metals.[2]
-
Keep it separate from non-hazardous waste.
The causality behind this step is to prevent potentially violent chemical reactions that could lead to the generation of heat, gas, or hazardous byproducts.
Step 3: Waste Container Selection Collect the waste in a designated hazardous waste container that is:
-
Made of a compatible material, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for acidic waste.[3]
-
In good condition, with no leaks or cracks.
-
Equipped with a secure, screw-top lid to prevent spills and the escape of vapors.
Step 4: Proper Labeling Accurate labeling is a critical component of safe waste management. The label on your waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics: "Corrosive", "Irritant".
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
This information is vital for emergency responders and waste disposal personnel to handle the material safely and correctly.
Step 5: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
Located at or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
-
In a secondary containment tray to catch any potential leaks.
Step 6: Professional Disposal The final and most critical step is the disposal of the waste through a licensed and reputable hazardous waste disposal company.
-
Do not attempt to neutralize or dispose of this chemical down the drain. Organic acids may still be toxic after neutralization.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
The most common and recommended method for the final disposal of this type of organic acid is high-temperature incineration by a specialized facility.[5][6] This process ensures the complete destruction of the chemical, preventing its release into the environment.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
For Small Spills (manageable by laboratory personnel):
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation by working within a fume hood.
-
Wear appropriate PPE , including double-gloving if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
For Large Spills (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Provide them with the specific details of the spilled chemical from the Safety Data Sheet (if available) or the container label.
-
Do not attempt to clean up a large spill yourself.
Regulatory Compliance
The disposal of hazardous waste is strictly regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) in the United States. Adherence to these regulations is not optional. Key regulatory considerations include:
-
Waste Characterization: Properly identifying and classifying the waste based on its hazardous properties.
-
Accumulation Time Limits: Adhering to the maximum time allowed for storing hazardous waste in an SAA.
-
Manifesting: Ensuring that the waste is properly documented when it is transported off-site for disposal.
By following the procedures outlined in this guide, you will be in compliance with these regulations, ensuring the safety of yourself, your colleagues, and the environment.
References
-
MIT Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
University of Nevada, Reno. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]
-
University of Utah. (2019, April 11). Acid Handling Standard Operating Procedure. Retrieved from [Link]
-
Regulations.gov. (2020, February 10). Safety Data Sheet. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
